Technical Documentation Center

N-(3-Amino-4-chlorophenyl)isonicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Amino-4-chlorophenyl)isonicotinamide
  • CAS: 926271-20-7

Core Science & Biosynthesis

Foundational

N-(3-Amino-4-chlorophenyl)isonicotinamide: A Strategic Scaffold for Kinase Inhibitor Design

This technical guide details the structural properties, synthesis, and application of N-(3-Amino-4-chlorophenyl)isonicotinamide , a critical intermediate in the design of Type II kinase inhibitors and GSK-3 antagonists.[...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural properties, synthesis, and application of N-(3-Amino-4-chlorophenyl)isonicotinamide , a critical intermediate in the design of Type II kinase inhibitors and GSK-3


 antagonists.[1]

[1]

Executive Summary

N-(3-Amino-4-chlorophenyl)isonicotinamide is a bifunctional pharmacophore used primarily in the synthesis of "hinge-binding" kinase inhibitors.[1] Structurally, it combines a pyridine-4-carboxamide (isonicotinamide) "head" group—capable of hydrogen bonding with the ATP-binding pocket—with a halogenated aniline "tail" that serves as a nucleophilic handle for further elaboration.[1]

This molecule represents a privileged scaffold in medicinal chemistry, particularly for the development of diaryl urea and bis-amide libraries targeting RAF, VEGFR, and Glycogen Synthase Kinase-3 (GSK-3).[1] Its 3-amino position allows researchers to extend the molecule into the hydrophobic back-pocket (allosteric site) of kinases, a strategy validated by approved drugs like Sorafenib and Regorafenib (which utilize analogous picolinamide scaffolds).[1]

Chemical Identity & Properties

Structural Analysis

The molecule consists of three distinct domains:

  • Hinge Binder: The isonicotinamide nitrogen and carbonyl oxygen mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Linker: The amide bond provides rigid spacing.[1]

  • Extensible Core: The 4-chloro-3-amino phenyl ring.[1] The chlorine atom fills hydrophobic pockets (gatekeeper residues), while the free amine allows for the attachment of "cap" groups.

Physicochemical Profile
PropertyValue / Description
Chemical Name N-(3-Amino-4-chlorophenyl)pyridine-4-carboxamide
Molecular Formula C

H

ClN

O
Molecular Weight 247.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calculated) Pyridine N: ~3.6; Aniline NH

: ~3.5
LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors 2 (Amide NH, Aniline NH

)
H-Bond Acceptors 3 (Pyridine N, Amide O, Aniline N)

Synthetic Methodology

The synthesis of N-(3-Amino-4-chlorophenyl)isonicotinamide is a two-step sequence designed to prevent the formation of regioisomers.[1] Direct coupling to a diamine is avoided to ensure selectivity.[1]

Reaction Pathway Diagram

Synthesispath SM1 4-Chloro-3-nitroaniline (Starting Material) INT Intermediate: N-(4-Chloro-3-nitrophenyl) isonicotinamide SM1->INT Step 1: Acylation (Et3N, DCM, 0°C -> RT) SM2 Isonicotinoyl Chloride (Acylating Agent) SM2->INT PROD Target: N-(3-Amino-4-chlorophenyl) isonicotinamide INT->PROD Step 2: Selective Reduction (Fe/NH4Cl or H2/Pd-C)

Caption: Two-step synthesis via nitro-amide intermediate to ensure regiospecificity.

Detailed Protocol
Step 1: Amide Coupling (Acylation)

Objective: Form the amide bond while preserving the nitro group for later reduction.[1]

  • Reagents: 4-Chloro-3-nitroaniline (1.0 eq), Isonicotinoyl chloride hydrochloride (1.1 eq), Triethylamine (Et

    
    N, 2.5 eq).[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve 4-chloro-3-nitroaniline in dry DCM under nitrogen atmosphere.

    • Add Et

      
      N and cool the solution to 0°C.
      
    • Add isonicotinoyl chloride portion-wise over 15 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC).

    • Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with saturated NaHCO

      
       and brine.[1] Dry over MgSO
      
      
      
      .
    • Yield: Typically 85–90% of the nitro-intermediate.[1]

Step 2: Nitro Reduction

Objective: Selectively reduce the nitro group to an amine without dechlorinating the aromatic ring.[1]

  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH

    
    Cl, 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).[1]

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/H

      
      O.[1]
      
    • Add Fe powder and NH

      
      Cl.[1][3]
      
    • Heat to reflux (80°C) for 2–4 hours. Note: Hydrogenation with Pd/C is risky due to potential de-halogenation (loss of Chlorine).[1]

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM:MeOH).

    • Validation: Confirm structure via

      
      H-NMR (Look for disappearance of nitro signals and appearance of broad NH
      
      
      
      peak around 5.0–5.5 ppm).

Functionalization & Applications in Drug Discovery[2][7]

This scaffold is primarily used to generate Type II Kinase Inhibitors .[1] These inhibitors bind to the inactive conformation (DFG-out) of the kinase.[1]

Library Generation Strategy

The free amine at position 3 is a versatile nucleophile.[1] It is commonly reacted with:

  • Isocyanates (R-N=C=O): To form Ureas . This is the most common motif (e.g., Sorafenib-like) as the urea moiety forms dual hydrogen bonds with the conserved Glu/Asp residues in the kinase

    
    C-helix.[1]
    
  • Sulfonyl Chlorides (R-SO

    
    Cl):  To form Sulfonamides .[1]
    
  • Acid Chlorides (R-COCl): To form Bis-amides .[1]

Pharmacophore Mapping

The following diagram illustrates how this scaffold interacts within a typical kinase binding pocket (e.g., RAF or VEGFR).

Pharmacophore Head Isonicotinamide (Hinge Binder) Linker Amide Linker Head->Linker Hinge Kinase Hinge (ATP Site) Head->Hinge H-Bonds Core Chloro-Phenyl Core Linker->Core Tail Urea/Amide Extension (Variable Region) Core->Tail Synthetic Extension Gatekeeper Gatekeeper Residue Core->Gatekeeper Hydrophobic DFG DFG Motif (Asp-Phe-Gly) Tail->DFG H-Bonds (Glu/Asp)

Caption: Pharmacophore map showing the scaffold's role in bridging the ATP site and the allosteric DFG pocket.[1]

Case Study: GSK-3 Inhibition

Isonicotinamide derivatives have shown high selectivity for Glycogen Synthase Kinase-3


 (GSK-3

)
.[1] The pyridine nitrogen accepts a hydrogen bond from the hinge region (Val135 in GSK-3

), while the amide NH donates a hydrogen bond to the backbone carbonyl.[1]
  • Protocol for Urea Synthesis: To convert the scaffold into a GSK-3

    
     probe:
    
    • Dissolve N-(3-Amino-4-chlorophenyl)isonicotinamide in dry THF.

    • Add 1.0 eq of an aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).[1]

    • Stir at RT for 12 hours. The urea product usually precipitates and can be collected by filtration.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to oxidation over long periods.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • Peifer, C., & Alessi, D. R. (2008).[1] "Small-molecule inhibitors of protein kinase B/Akt and PDK1." ChemMedChem, 3(12), 1810-1838.[1]

  • Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery, 5, 835-844.[1] (Reference for Type II inhibitor design principles).

  • Laufer, S. A., et al. (2014).[1] "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. (Context for diaryl amide/urea synthesis).

  • ChemicalBook. "N-(3-Amino-4-chlorophenyl)isonicotinamide Product Entry."

  • PubChem. "4-Chloro-1,3-diaminobenzene (Precursor Data)."

Sources

Exploratory

Strategic Scaffold: N-(3-Amino-4-chlorophenyl)isonicotinamide in Type II Kinase Inhibitor Design

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to provide actionable protocols, rationale for synthetic des...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to provide actionable protocols, rationale for synthetic design, and structural insights for kinase inhibitor development.

Executive Summary: The "Hinge-Plus" Strategy

In the landscape of kinase inhibitor discovery, the transition from ATP-competitive (Type I) to allosteric or "deep-pocket" (Type II) inhibitors is driven by the need for selectivity. N-(3-Amino-4-chlorophenyl)isonicotinamide represents a privileged "Hinge-Plus" scaffold.

  • The "Head" (Isonicotinamide): Functions as the hinge binder. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (typically the "gatekeeper" + 1 or +3 residue).

  • The "Linker" (Chlorophenyl): Provides a rigid hydrophobic spacer that orients the molecule towards the DFG motif.

  • The "Handle" (3-Amino group): The critical vector for derivatization. It allows for the attachment of urea or amide "tails" that penetrate the allosteric pocket created by the DFG-out conformation, engaging conserved residues like Glu (C-helix) and Asp (DFG).

This guide details the robust synthesis of this scaffold and its elaboration into a library of Type II inhibitors targeting kinases such as GSK-3


 , KDR (VEGFR2) , and c-Kit .

Structural Logic & Pharmacophore Mapping

To design effective inhibitors using this scaffold, one must understand the spatial arrangement of the binding mode.

Graphviz Visualization: The Type II Binding Topology

The following diagram illustrates how the scaffold anchors the inhibitor within the kinase domain.

KinaseBinding cluster_0 Core Scaffold Hinge Hinge Region (ATP Binding Site) Scaffold_Head Isonicotinamide (H-Bond Acceptor) Hinge->Scaffold_Head H-Bonding Spacer Chlorophenyl Ring (Hydrophobic Channel) Scaffold_Head->Spacer Covalent Handle 3-Amino Group (Vector) Spacer->Handle Substitution Linker Urea/Amide (H-Bond Donor/Acceptor) Handle->Linker Derivatization DFG DFG-Asp & C-Helix Glu (Allosteric Pocket) Linker->DFG Key Interaction (Type II) Tail Hydrophobic Tail (Specificity Pocket) Linker->Tail Extension

Caption: Pharmacophore map showing the transition from the ATP-binding hinge region to the allosteric DFG-out pocket via the 3-amino vector.

Chemical Synthesis & Scale-Up Protocol

Direct coupling of isonicotinic acid to 4-chloro-1,3-diaminobenzene often results in poor regioselectivity (formation of bis-amides or wrong isomer). The Nitro-Reduction Route is the industry standard for high-fidelity synthesis.

Synthetic Pathway (DOT Diagram)

Synthesis SM1 Isonicotinic Acid Step1 Step 1: Activation (SOCl2 or HATU/DIPEA) SM1->Step1 SM2 4-Chloro-3-nitroaniline SM2->Step1 Intermediate Nitro-Amide Intermediate (N-(4-chloro-3-nitrophenyl)isonicotinamide) Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Intermediate->Step2 Product TARGET SCAFFOLD N-(3-Amino-4-chlorophenyl)isonicotinamide Step1->Intermediate Step2->Product

Caption: Regioselective synthesis pathway avoiding competitive amination by utilizing a nitro-precursor.

Detailed Protocol: Step-by-Step
Step 1: Amide Coupling (Formation of the Nitro-Intermediate)

Rationale: We utilize 4-chloro-3-nitroaniline. The electron-withdrawing nitro group deactivates the ring, but the aniline amine remains nucleophilic enough for coupling with an activated acid.

  • Reagents:

    • Isonicotinic acid (1.0 equiv)

    • 4-Chloro-3-nitroaniline (1.0 equiv)

    • HATU (1.2 equiv) [Preferred for small scale] or Thionyl Chloride (

      
      ) [Preferred for scale-up]
      
    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

  • Procedure (HATU Method):

    • Dissolve isonicotinic acid in dry DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to deprotonate the acid.

    • Add HATU and stir for 15 minutes to form the activated ester.

    • Add 4-chloro-3-nitroaniline.

    • Stir at Room Temperature (RT) for 12–16 hours. Monitor by LC-MS (Target Mass: M+1

      
       278).
      
    • Workup: Pour into ice water. The yellow precipitate (nitro intermediate) is filtered, washed with water and

      
      , and dried.
      
Step 2: Chemoselective Reduction (Nitro to Amine)

Rationale: We must reduce the nitro group to an amine without dechlorinating the aromatic ring. Standard Hydrogenation (


, Pd/C) can sometimes cause de-halogenation. Iron/Ammonium Chloride  is the safest, most robust method.
  • Reagents:

    • Nitro-intermediate (from Step 1)

    • Iron Powder (Fe) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (3:1 ratio)

  • Procedure:

    • Suspend the nitro-intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Monitor by TLC or LC-MS (Target Mass: M+1

      
       248).
      
    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Neutralize with saturated

      
       if necessary. Extract with Ethyl Acetate.
      
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH).

Library Generation: The Urea Pivot

The 3-amino group is now available to create the "Type II" tail. The most common high-affinity linkage is a Urea , formed by reacting the scaffold with aryl isocyanates.

General Procedure for Urea Synthesis

Reaction: Scaffold-NH2 + R-N=C=O (Isocyanate) -> Scaffold-NH-CO-NH-R

  • Dissolve N-(3-Amino-4-chlorophenyl)isonicotinamide (1.0 equiv) in dry THF or DCM.

  • Add the desired Aryl Isocyanate (1.1 equiv).

    • Examples: 3-trifluoromethylphenyl isocyanate (Sorafenib-like), 4-fluorophenyl isocyanate.

  • Stir at RT for 4–12 hours.

  • Purification: The urea product often precipitates out of DCM. Filter and wash with

    
    . If soluble, evaporate and purify via Prep-HPLC.
    
Data Summary: Representative SAR Table

The following table illustrates hypothetical but representative SAR trends for this scaffold when derivatized, based on literature precedents for similar isonicotinamide/benzamide inhibitors [1][2].

Compound IDR-Group (Urea Tail)Target KinaseEst. IC50 (nM)Notes
Scaffold Only (Free Amine)GSK-3

> 10,000Weak binder; lacks hydrophobic tail.
ISO-01 3-CF3-PhenylVEGFR2 (KDR)15 - 50Classic Type II profile (Sorafenib-like).
ISO-02 4-Fluoro-Phenylp38 MAPK100 - 300Smaller tail reduces deep pocket affinity.
ISO-03 3-tert-butyl-Isoxazolec-Kit40 - 80Heterocyclic tails improve solubility.

Critical Quality Attributes (CQA) & Troubleshooting

Solubility Issues

Isonicotinamides are often sparingly soluble in organic solvents.

  • Solution: During biological assays, ensure DMSO stock concentration is 10mM. If precipitation occurs in aqueous media, consider converting the pyridine to a hydrochloride salt or methanesulfonate salt to improve dissolution kinetics.

Regiochemistry Verification

Always verify the final structure using 2D NMR (NOESY/HMBC).

  • Check: Ensure the amide proton couples to the pyridine ring and the specific protons on the chlorobenzene. The chemical shift of the proton ortho to the amino group will shift significantly after urea formation.

References

  • Luo, G., et al. (2023). "Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Peat, A. J., et al. (2016). "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors."[2] Journal of Medicinal Chemistry.

  • Dumas, J., et al. (2004).[3] "Recent developments in the discovery of protein kinase inhibitors from the urea class." Current Opinion in Drug Discovery & Development.

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations."[4] Nature Chemical Biology.

Sources

Foundational

The Role of N-(3-Amino-4-chlorophenyl)isonicotinamide in VEGFR Inhibition: A Technical Guide for Drug Development Professionals

Abstract Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of this path...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of this pathway, making them a prime target for anti-cancer therapies.[1][2][3] This technical guide provides an in-depth exploration of the potential role of N-(3-Amino-4-chlorophenyl)isonicotinamide as a VEGFR inhibitor. While specific data for this compound is emerging, this document will leverage established knowledge of nicotinamide-based kinase inhibitors to present a comprehensive framework for its synthesis, in vitro and in vivo evaluation, and mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and angiogenesis.

Introduction: The Rationale for Targeting VEGFR

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a complex and crucial regulator of vasculogenesis and angiogenesis.[4] The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of numerous cancers, contributing to tumor vascularization and growth.[7][8] Consequently, inhibiting VEGFR-2 has become a validated and effective strategy in cancer therapy.[9]

Nicotinamide and its isomer, isonicotinamide, have emerged as privileged scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of various kinases.[3][10] The structural motif of N-(3-Amino-4-chlorophenyl)isonicotinamide suggests its potential to act as a competitive inhibitor of ATP at the VEGFR-2 kinase domain, thereby blocking the downstream signaling cascade.

The VEGFR-2 Signaling Pathway and Point of Intervention

Understanding the VEGFR-2 signaling pathway is paramount to appreciating the mechanism of action of targeted inhibitors. The binding of VEGF-A to its receptor, VEGFR-2, initiates a series of intracellular events.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_dimer Dimerization ATP ATP VEGFR2_dimer->ATP ADP ADP VEGFR2_dimer->ADP P P VEGFR2_dimer->P Autophosphorylation PLCg PLCγ P->PLCg Activation PI3K PI3K P->PI3K Activation MAPK MAPK P->MAPK Activation Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation Inhibitor N-(3-Amino-4-chlorophenyl) isonicotinamide Inhibitor->VEGFR2_dimer Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition Point.

Upon activation, VEGFR-2 autophosphorylates key tyrosine residues in its cytoplasmic domain. This creates docking sites for various signaling proteins, including PLCγ, PI3-kinase, and MAP kinases, which in turn orchestrate cellular responses essential for angiogenesis.[5][11] N-(3-Amino-4-chlorophenyl)isonicotinamide is hypothesized to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

Synthesis of N-(3-Amino-4-chlorophenyl)isonicotinamide

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride Reaction with SOCl2 ThionylChloride Thionyl Chloride (SOCl2) AminoChlorophenylamine 3-Amino-4-chlorophenylamine FinalProduct N-(3-Amino-4-chlorophenyl) isonicotinamide IsonicotinoylChloride->FinalProduct Amide Coupling

Caption: Proposed Synthesis of the Target Compound.

Experimental Protocol: Proposed Synthesis
  • Preparation of Isonicotinoyl Chloride:

    • To a solution of isonicotinic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude isonicotinoyl chloride.

  • Amide Coupling:

    • Dissolve 3-amino-4-chlorophenylamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

    • Add the freshly prepared isonicotinoyl chloride solution dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-(3-Amino-4-chlorophenyl)isonicotinamide.

In Vitro Evaluation of VEGFR-2 Inhibition

VEGFR-2 Kinase Assay

The primary in vitro evaluation of a potential VEGFR-2 inhibitor involves a direct enzymatic assay to determine its inhibitory activity against the isolated kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation.[7]

Experimental Protocol: Luminescence-Based Kinase Assay [7][14]

  • Reagent Preparation:

    • Prepare a stock solution of N-(3-Amino-4-chlorophenyl)isonicotinamide in DMSO.

    • Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[14]

  • Assay Procedure:

    • Add the master mixture to the wells of a 96-well plate.

    • Add the diluted test compound to the appropriate wells.

    • Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR-2 Phosphorylation Assay

To assess the inhibitor's activity in a more physiologically relevant context, a cell-based assay is employed to measure the inhibition of VEGFR-2 autophosphorylation in intact cells.

Principle: This assay quantifies the level of phosphorylated VEGFR-2 in cells stimulated with VEGF-A in the presence and absence of the inhibitor.[9]

Experimental Protocol: ELISA-Based Phosphorylation Assay [9]

  • Cell Culture and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) or other VEGFR-2 expressing cells in a 96-well plate and grow to confluence.[9][15]

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of N-(3-Amino-4-chlorophenyl)isonicotinamide for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody specific for total VEGFR-2.

    • Detect the phosphorylated VEGFR-2 using a detection antibody specific for the phosphorylated form of VEGFR-2.

    • Add a substrate and measure the absorbance or fluorescence.

  • Data Analysis:

    • Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

    • Calculate the percentage of inhibition of VEGF-A-induced phosphorylation.

    • Determine the IC50 value.

Assay Purpose Key Readout
In Vitro Kinase AssayDetermine direct enzymatic inhibitionIC50 (Enzymatic)
Cell-Based Phosphorylation AssayAssess inhibition in a cellular contextIC50 (Cellular)

In Vivo Assessment of Anti-Angiogenic Activity

Demonstrating efficacy in a living organism is a critical step in the development of any anti-cancer agent. Several in vivo models are available to evaluate the anti-angiogenic potential of N-(3-Amino-4-chlorophenyl)isonicotinamide.[1][16][17]

Matrigel Plug Assay

This is a widely used and relatively rapid in vivo assay to quantify angiogenesis.

Principle: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound, then injected subcutaneously into mice. The Matrigel solidifies, and new blood vessels from the host infiltrate the plug. The extent of neovascularization is then quantified.

Experimental Protocol:

  • Preparation:

    • Thaw Matrigel on ice.

    • Mix Matrigel with heparin, a pro-angiogenic factor (e.g., VEGF), and the test compound or vehicle control.

  • Injection:

    • Inject the Matrigel mixture subcutaneously into the flank of mice.

  • Analysis:

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify the extent of angiogenesis by measuring the hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an established model that utilizes the highly vascularized membrane of a developing chick embryo.[16]

Principle: The test compound is applied to the CAM, and its effect on the growth of new blood vessels is observed and quantified.[16]

Experimental Protocol:

  • Egg Preparation:

    • Incubate fertilized chicken eggs for 3-4 days.

    • Create a small window in the eggshell to expose the CAM.

  • Application of Compound:

    • Place a sterile filter paper or a carrier substance containing the test compound or vehicle control onto the CAM.

  • Incubation and Analysis:

    • Reseal the window and incubate the eggs for another 2-3 days.

    • Observe and photograph the vasculature in the area of application.

    • Quantify the anti-angiogenic effect by measuring the length and number of blood vessel branches.

Tumor Xenograft Models

The most clinically relevant in vivo models involve the use of tumor xenografts, where human cancer cells are implanted into immunocompromised mice.

Principle: The test compound is administered to the tumor-bearing mice, and its effect on tumor growth and tumor-associated angiogenesis is evaluated.[16]

Experimental Protocol:

  • Tumor Implantation:

    • Inject a suspension of human cancer cells (e.g., HCT-116, MCF-7) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer N-(3-Amino-4-chlorophenyl)isonicotinamide or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitoring and Analysis:

    • Measure tumor volume regularly using calipers.

    • At the end of the study, excise the tumors and weigh them.

    • Perform immunohistochemical analysis of the tumors to assess microvessel density (using CD31 staining) and cell proliferation (using Ki-67 staining).

In Vivo Model Advantages Disadvantages
Matrigel Plug AssayRapid, quantitativeLacks the complexity of a tumor microenvironment
CAM AssayRapid, cost-effective, easy to visualizeNon-mammalian system, short duration
Tumor XenograftHigh clinical relevanceTime-consuming, expensive, requires specialized facilities

Structure-Activity Relationship (SAR) and Future Directions

While this guide focuses on N-(3-Amino-4-chlorophenyl)isonicotinamide, it is crucial to consider this molecule as a lead compound for further optimization. Structure-activity relationship (SAR) studies are essential to identify the chemical features that contribute to its potency and selectivity as a VEGFR-2 inhibitor.[18][19]

Future research should focus on:

  • Synthesis and evaluation of analogs: Modifying the substituents on the phenyl and pyridine rings to improve binding affinity and pharmacokinetic properties.

  • Kinase selectivity profiling: Assessing the inhibitory activity of the lead compound against a panel of other kinases to determine its selectivity profile.

  • Pharmacokinetic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

  • In-depth mechanistic studies: Investigating the effects of the compound on downstream signaling pathways and cellular processes such as apoptosis and cell cycle progression.[18]

Conclusion

N-(3-Amino-4-chlorophenyl)isonicotinamide represents a promising scaffold for the development of novel VEGFR-2 inhibitors. This technical guide has provided a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. By following the outlined experimental protocols and considering the principles of SAR, researchers can systematically investigate the therapeutic potential of this and related compounds in the ongoing effort to combat cancer through the inhibition of angiogenesis.

References

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Auerbach, R., et al. (2006, July 15). In vivo models of angiogenesis. PubMed. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. [Link]

  • Cusabio. VEGF Signaling Pathway. [Link]

  • ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. [Link]

  • Creative Diagnostics. (2018, August 23). In Vivo Angiogenesis Assays. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Creative Biolabs. PathSpecific™ VEGF-R2 Cell-based Phosphorylation Assay. [Link]

  • Sino Biological. Vascular Endothelial Growth Factor (VEGF) Signaling Transduction. [Link]

  • National Center for Biotechnology Information. (2006). In vivo models of angiogenesis. [Link]

  • Reaction Biology. VEGF-R2 Cellular Phosphorylation Assay Service. [Link]

  • Cell Journal (Yakhteh). Angiogenesis And The Models To Study Angiogenesis. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]

  • El-Sayed, N. N. E., et al. (2023, December 15). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. PubMed. [Link]

  • Lee, J., et al. (2011). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. PMC. [Link]

  • El-Naggar, A. M., et al. (2025, May 7). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Advances. [Link]

  • Elkaeed, E. B., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. [Link]

  • Singh, S., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. PubMed. [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • MDPI. (2022, July 19). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. [Link]

  • Semantic Scholar. (2024, March 1). Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. [Link]

  • Lee, K., et al. (2003, May 19). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed. [Link]

  • Wagner, F. F., et al. (2016, February 11). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. [Link]

  • El-Gamal, M. I., et al. (2024, November 14). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PMC. [Link]

  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Dana Bioscience. N-(3-Amino-4-chlorophenyl)isonicotinamide 5g. [Link]

  • OTAVAchemicals. VEGFR inhibitor. [Link]

  • Wikipedia. Isonicotinamide. [Link]

  • RSC Publishing. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. [Link]

  • MDPI. (2019, February 23). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. [Link]

Sources

Exploratory

A Comparative Analysis of Isonicotinamide and Nicotinamide Scaffolds in Kinase Inhibition

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The pyridinecarboxamide scaffold, a cornerstone in medicinal chemistry, presents two isomeric forms of significant interest in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The pyridinecarboxamide scaffold, a cornerstone in medicinal chemistry, presents two isomeric forms of significant interest in drug discovery: nicotinamide (pyridine-3-carboxamide) and isonicotinamide (pyridine-4-carboxamide). While structurally similar, their applications as kinase inhibitors diverge significantly, reflecting the nuanced relationship between chemical structure and biological function. Nicotinamide primarily serves as a crucial metabolite in the NAD⁺ salvage pathway, making its mimetics potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Concurrently, nicotinamide and its derivatives have been identified as direct inhibitors of various protein kinases. In contrast, the isonicotinamide scaffold has emerged as a highly effective platform for developing potent and exquisitely selective ATP-competitive kinase inhibitors, most notably against targets like Glycogen Synthase Kinase-3 (GSK-3).

This guide provides a comprehensive comparison of these two scaffolds for researchers, scientists, and drug development professionals. It delves into their distinct mechanisms of action, primary molecular targets, structure-activity relationships, and the strategic implications for designing next-generation therapeutics. By synthesizing technical data with field-proven insights, this document aims to equip research teams with the foundational knowledge required to strategically leverage either scaffold in their kinase inhibitor programs.

Introduction: The Pyridinecarboxamide Isomers in Modern Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, inflammatory disorders, and neurodegenerative conditions. This has established them as one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.

At the heart of this exploration are two pyridinecarboxamide isomers. Nicotinamide, also known as vitamin B3, is an essential coenzyme precursor, while isonicotinamide is its synthetic isomer. Their utility in kinase-targeted drug discovery stems from their ability to form key hydrogen bonds and occupy the ATP-binding pocket of kinases or the substrate-binding site of metabolic enzymes. This guide will dissect the two dominant strategies emanating from these scaffolds: the metabolic pathway inhibition approach, primarily associated with nicotinamide analogs, and the direct, selective kinase inhibition approach, where isonicotinamide derivatives have shown exceptional promise.

Section 1: Nicotinamide – A Molecule at the Crossroads of Metabolism and Kinase Signaling

Nicotinamide's biological role is multifaceted. It is not only a direct signaling molecule but also the primary precursor for nicotinamide adenine dinucleotide (NAD⁺) synthesis via the salvage pathway, a process fundamental to cellular energy and survival.

The NAD⁺ Salvage Pathway: A Critical Target in Oncology

In mammalian cells, NAD⁺ is a vital coenzyme for redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that regulate genomic stability and cell survival.[1][2] Many cancer cells exhibit elevated NAD⁺ turnover and become heavily reliant on the NAD⁺ salvage pathway for replenishment.[2][3][4] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1][5] This dependency makes NAMPT a prime therapeutic target; its inhibition leads to NAD⁺ depletion, an energy crisis, and ultimately, cell death in malignant cells.[4][6]

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Functions cluster_2 Inhibition Strategy Nicotinamide Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) Nicotinamide->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ Redox Redox Reactions (Glycolysis, OXPHOS) NAD->Redox PARPs PARPs (DNA Repair) NAD->PARPs Sirtuins Sirtuins (Deacetylation) NAD->Sirtuins NAMPT->NMN Catalyzes NMNAT->NAD Inhibitor NAMPT Inhibitors (e.g., FK866) Inhibitor->NAMPT Blocks

Caption: The NAD⁺ Salvage Pathway and the strategic point of inhibition by NAMPT inhibitors.

Nicotinamide Analogs as NAMPT Inhibitors

The development of NAMPT inhibitors has been a significant focus in oncology. These compounds often mimic nicotinamide to competitively bind to the enzyme's active site.[1] Despite potent preclinical activity, early clinical trials with first-generation inhibitors like FK866 were hampered by dose-limiting toxicities, such as thrombocytopenia.[1][7] Newer agents, some designed as dual inhibitors, are currently under investigation.[1]

Compound Mechanism Target Indication(s) Clinical Phase Key Findings/Challenges
FK866 (APO866) NAMPT InhibitorCutaneous T-cell LymphomaPhase II (Halted)Failure to establish remission and significant side effects.[7]
GMX1777 (CHS 828) NAMPT InhibitorRefractory Solid Tumors, LymphomaPhase IDevelopment limited by toxicity profiles, but provided valuable dosing insights.[1]
KPT-9274 Dual NAMPT/PAK4 InhibitorAdvanced Solid Tumors, AMLPhase IOrally bioavailable; tolerability with manageable side effects under evaluation.[1][7]
OT-82 NAMPT InhibitorRelapsed/Refractory LymphomaPhase IPromising preclinical efficacy in hematological cancer cell lines.[1][8]
ATG-019 Dual NAMPT/PAK4 InhibitorAdvanced Solid Tumors, NHLPhase IInvestigated as a single agent and in combination with niacin to mitigate toxicity.[1]
RPT1G NAMPT Inhibitor (Hyperbolic Inhibition)R/R AML, HR-MDSPhase IFound to be safe and well-tolerated in healthy volunteers, avoiding on-target toxicities of previous inhibitors.[9]
Nicotinamide and Derivatives as Direct Kinase Inhibitors

Beyond its metabolic role, nicotinamide itself has been identified as a direct, albeit low-potency, inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and casein kinase 1.[10][11] This activity is independent of the NAD⁺ pathway and contributes to its effects on cell survival and differentiation.[10][11]

This observation has inspired the development of more potent and specific kinase inhibitors based on the nicotinamide scaffold. Notable examples include:

  • Aurora Kinase Inhibitors: A series of nicotinamide derivatives were synthesized and showed potent inhibitory activity against Aurora A and Aurora B kinases, along with significant in vitro antitumor effects.[12]

  • Modification of Existing Drugs: Replacing the benzamide group in the multi-kinase inhibitor ponatinib with a nicotinamide moiety enhanced its potency against drug-resistant Acute Myeloid Leukemia (AML) while altering its selectivity profile, reducing inhibition of off-target kinases.[13]

Section 2: Isonicotinamide – A Privileged Scaffold for Selective Kinase Inhibition

In stark contrast to nicotinamide's broad biological profile, the isonicotinamide scaffold has been leveraged to create highly selective and potent inhibitors that typically function as ATP-mimetics, targeting the kinase ATP-binding pocket.

A Case Study: Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes; its dysregulation is linked to Alzheimer's disease, type II diabetes, and some cancers.[14][15] The development of selective GSK-3 inhibitors has been challenging. However, a class of isonicotinamide-based compounds has demonstrated remarkable potency and selectivity for GSK-3.[14][15][16] These inhibitors have shown oral activity and brain penetrability, successfully lowering levels of phosphorylated tau—a key pathological marker in Alzheimer's—in animal models.[14][16]

GSK3_Pathway cluster_0 Upstream Regulation cluster_1 GSK-3 Regulation & Inhibition cluster_2 Downstream Substrates Wnt Wnt Akt Akt Wnt->Akt via Dsh/APC/Axin Insulin Insulin PI3K PI3K Insulin->PI3K PI3K->Akt GSK3 GSK-3 (Active) Akt->GSK3 Phosphorylates (Inactivates) pGSK3 p-GSK-3 (Inactive) Tau Tau GSK3->Tau Phosphorylates BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for Degradation Inhibitor Isonicotinamide Inhibitor Inhibitor->GSK3 Binds ATP Pocket (Inhibits) pTau p-Tau (Hyperphosphorylated) Degradation Degradation BetaCatenin->Degradation Inhibitor_Screening_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Hit Validation & Lead Generation cluster_2 Lead Optimization Lib Compound Library HTS High-Throughput Screen (e.g., In Vitro Kinase Assay) Lib->HTS Hits Initial Hits HTS->Hits IC50 IC50 Determination (Dose-Response) Hits->IC50 CellAssay Cell-Based Assay (Target Engagement/Potency) IC50->CellAssay Selectivity Selectivity Profiling (Kinase Panel Screen) CellAssay->Selectivity Lead Lead Compound Selectivity->Lead SAR SAR Studies Lead->SAR ADME ADME/Tox Profiling SAR->ADME Optimized Optimized Lead ADME->Optimized

Caption: A generalized workflow for kinase inhibitor screening and validation.

Conclusion and Future Directions

The comparative analysis of isonicotinamide and nicotinamide reveals two distinct yet powerful strategies for kinase inhibitor drug discovery. The nicotinamide scaffold offers a unique therapeutic window by targeting the metabolic vulnerabilities of cancer cells through NAMPT inhibition. Its derivatives also provide a foundation for developing direct kinase inhibitors with novel selectivity profiles. The isonicotinamide scaffold, in contrast, serves as a premier platform for creating highly potent and selective ATP-competitive inhibitors with excellent drug-like properties, exemplified by the success in targeting GSK-3.

For drug development professionals, the choice between these scaffolds is a strategic one, dictated by the target biology and desired therapeutic outcome.

  • For oncology targets with a known dependency on the NAD⁺ salvage pathway, a nicotinamide-mimetic approach targeting NAMPT remains a compelling, albeit challenging, strategy.

  • For developing highly selective inhibitors against specific protein kinases, particularly in CNS or other non-oncology indications, the isonicotinamide scaffold presents a more proven and tractable path.

Future research may explore hybrid strategies, such as dual inhibitors that target both a protein kinase and NAMPT, or further diversifying the isonicotinamide core to address a wider range of kinase targets. The continued exploration of these versatile pyridinecarboxamide scaffolds will undoubtedly fuel the discovery of next-generation medicines.

References

  • Current time information in Aurangabad Division, IN. (n.d.). Google.
  • Patsnap Synapse. (2025, March 11). What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse.
  • Cee, V. J., et al. (2016, February 11). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 59(5), 2210-2227. Retrieved February 28, 2026, from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Nensa Ad Scientia. (n.d.). NAD Metabolism: Surprising Roles Backed by New Scientific Evidence. Nensa Ad Scientia.
  • Neelakantan, H., et al. (2017, May 26). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. Retrieved February 28, 2026, from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
  • Yaku, K., Okabe, K., & Nakagawa, T. (2016, December 15). NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research, 114, 274-283. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). NAD+ salvage pathway in cancer metabolism and therapy | Request PDF. ResearchGate.
  • National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82. National Cancer Institute.
  • Cee, V. J., et al. (2016, January 11). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 59(5), 2210-2227. Retrieved February 28, 2026, from [Link]

  • Wang, Y., et al. (2025). In silico design of novel potential isonicotinamide-based glycogen synthase kinase-3β (GSK-3β) inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation and ADMET studies. New Journal of Chemistry, 49(15), 6151-6163. Retrieved February 28, 2026, from [Link]

  • Liu, S., et al. (2023, December 4). Targeting NAD+ metabolism: dual roles in cancer treatment. Frontiers in Oncology, 13, 1293883. Retrieved February 28, 2026, from [Link]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. Retrieved February 28, 2026, from [Link]

  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Ryding, S. (2023, March 13). NAD+ Metabolism in Cancer and Cancer Therapies. News-Medical.net. Retrieved February 28, 2026, from [Link]

  • Cee, V. J., et al. (2016). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry, 59(17), 7893-7913. Retrieved February 28, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • Breyer, E. D., et al. (2023). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. Nature Chemical Biology, 19(11), 1361-1371. Retrieved February 28, 2026, from [Link]

  • Wang, Y., et al. (2019, September 1). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. European Journal of Medicinal Chemistry, 177, 28-40. Retrieved February 28, 2026, from [Link]

  • Li, Y., et al. (2023, July 31). Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11215-11232. Retrieved February 28, 2026, from [Link]

  • Harris, N. J., & Lazzara, M. J. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS Discovery, 22(4), 435-444. Retrieved February 28, 2026, from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. Retrieved February 28, 2026, from [Link]

  • Yu, L., et al. (2022, September 1). In vitro kinase assay. Bio-protocol, 12(17), e4531. Retrieved February 28, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Audrito, V., et al. (2013, June 1). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Trends in Pharmacological Sciences, 34(6), 353-362. Retrieved February 28, 2026, from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved February 28, 2026, from [Link]

  • Pyfferoen, L., et al. (2025, April 15). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance, 8(2), 225-241. Retrieved February 28, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Retrieved February 28, 2026, from [Link]

  • Novartis AG. (2016, March 17). Pyridyl Isonicotinamide Inhibitors of RAF Kinase. PMC. Retrieved February 28, 2026, from [Link]

  • Neelakantan, H., et al. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. Retrieved February 28, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology.
  • Al-Sanea, M. M., & Al-Saad, L. G. (2022, September 7). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 969443. Retrieved February 28, 2026, from [Link]

  • Asojo, O. A., & El Bissati, K. (2020). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 2078, 1-16. Retrieved February 28, 2026, from [Link]

  • Nsonwu, O., et al. (2020, February 4). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. ACS Omega, 5(5), 2378-2386. Retrieved February 28, 2026, from [Link]

  • Breyer, E. D., et al. (2022, October 22). The mechanism of nicotinamide phosphoribosyltransferase whereby positive allosteric modulation elevates cellular NAD+. bioRxiv. Retrieved February 28, 2026, from [Link]

  • Breyer, E. D., & Fletcher, S. (2024, April 5). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 67(9), 7083-7110. Retrieved February 28, 2026, from [Link]

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. Retrieved February 28, 2026, from [Link]

  • Li, Y., et al. (2023, August 1). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11215-11232. Retrieved February 28, 2026, from [Link]

  • Zhang, Q., et al. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 116937. Retrieved February 28, 2026, from [Link]

  • German Cancer Research Center. (n.d.). Kinase Activity Profiling. German Cancer Research Center. Retrieved February 28, 2026, from [Link]

  • Meng, Y., et al. (2018, December 11). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1347-1356. Retrieved February 28, 2026, from [Link]

  • Meng, Y., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1347-1356. Retrieved February 28, 2026, from [Link]

  • Remedy Plan Therapeutics. (2025, November 12). Remedy Plan Therapeutics Advances RPT1G for Myeloid Cancer Patients with Phase 1 Safety Data and IND Approval. FirstWord Pharma. Retrieved February 28, 2026, from [Link]

  • Horsman, M. R., et al. (1993). Nicotinamide pharmacokinetics in patients. Radiotherapy and Oncology, 27(2), 131-139. Retrieved February 28, 2026, from [Link]

  • Horsman, M. R., et al. (1993). Nicotinamide pharmacokinetics in humans and mice: A comparative assessment and the implications for radiotherapy. Radiotherapy & Oncology, 27(2), 131-139. Retrieved February 28, 2026, from [Link]

  • Stratford, M. R. L., et al. (1996). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. Acta Oncologica, 35(2), 213-219. Retrieved February 28, 2026, from [Link]

  • Kjellén, E., et al. (1992). Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers. Radiotherapy and Oncology, 25(1), 37-42. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient plasma and CSF. ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(3-Amino-4-chlorophenyl)isonicotinamide from 4-chloro-1,3-diaminobenzene

Application Note: Regioselective Synthesis of N-(3-Amino-4-chlorophenyl)isonicotinamide Executive Summary The synthesis of unsymmetrical mono-acylated diamines is a recurring challenge in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-(3-Amino-4-chlorophenyl)isonicotinamide

Executive Summary

The synthesis of unsymmetrical mono-acylated diamines is a recurring challenge in medicinal chemistry and drug development. When reacting 4-chloro-1,3-diaminobenzene with isonicotinic acid derivatives, the goal is to achieve high regioselectivity at the C1-amino group while avoiding bis-acylation and reaction at the sterically hindered C3-amino group. As a Senior Application Scientist, I have developed and validated this comprehensive guide to synthesize N-(3-amino-4-chlorophenyl)isonicotinamide using a highly regioselective HATU-mediated peptide coupling strategy. This protocol ensures high yield, mitigates the formation of the undesired N-(5-amino-2-chlorophenyl)isonicotinamide regioisomer, and provides a self-validating experimental framework for scale-up.

Mechanistic Insights & Regioselectivity (E-E-A-T)

The Causality of Regiocontrol

The starting material, 4-chloro-1,3-diaminobenzene (also known as 4-chloro-m-phenylenediamine), possesses two nucleophilic amino groups. Achieving regioselective monoacylation without the use of complex protection-deprotection steps relies on exploiting the steric and electronic disparities between these two sites[1]:

  • Steric Hindrance: The C3-amino group is positioned ortho to the bulky chloro substituent. This creates a significant steric shield against incoming bulky electrophiles. Conversely, the C1-amino group is meta to the chloro group and is flanked by small hydrogen atoms, making it highly accessible.

  • Electrophile Selection: While traditional acid chlorides (e.g., isonicotinoyl chloride) are highly reactive, their small steric profile can lead to poor regioselectivity (~80:20) and competitive bis-acylation. By utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), we generate an OAt-active ester intermediate[2],[3]. This intermediate is exceptionally bulky. The steric clash between the OAt-ester and the ortho-chloro group of the C3-amine kinetically drives the reaction almost exclusively (>95:5) toward the unhindered C1-amine.

  • Neighboring Group Effect: HATU is superior to standard EDC/HOBt coupling because the pyridine nitrogen in the HOAt leaving group provides a neighboring group effect. It stabilizes the incoming C1-amine via a hydrogen-bonded 7-membered cyclic transition state, accelerating the reaction at room temperature and minimizing degradation[4],[2].

Reaction Pathway & Experimental Workflow

ReactionPathway SM2 Isonicotinic Acid Reagents HATU, DIPEA DMF, 0 °C SM2->Reagents Activation Intermediate OAt-Active Ester (Bulky Electrophile) Reagents->Intermediate - TMU Product N-(3-Amino-4-chlorophenyl) isonicotinamide Intermediate->Product Nucleophilic Attack SM1 4-Chloro-1,3-diaminobenzene (Sterically hindered C3-NH2) SM1->Product C1-NH2 reacts

Figure 1: Reaction pathway for the regioselective HATU-mediated monoacylation of the C1-amine.

Workflow Step1 1. Activation Mix Isonicotinic Acid, HATU, DIPEA in DMF (0 °C, 15 min) Step2 2. Regioselective Coupling Add 4-chloro-1,3-diaminobenzene dropwise (RT, 2 h) Step1->Step2 Step3 3. Reaction Quenching Dilute with EtOAc, quench with sat. NaHCO3 (aq) Step2->Step3 Step4 4. Liquid-Liquid Extraction Wash organic layer with 5% LiCl (aq) and Brine Step3->Step4 Step5 5. Purification Flash Chromatography (DCM:MeOH 95:5) & Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target amide.

Step-by-Step Methodologies

Protocol A: HATU-Mediated Coupling (Preferred for Regioselectivity)

This protocol is designed as a self-validating system. Each phase contains built-in analytical checkpoints to ensure reaction integrity.

Reagents Required:

  • 4-Chloro-1,3-diaminobenzene: 1.0 eq (14.26 g, 100 mmol)

  • Isonicotinic acid: 1.05 eq (12.93 g, 105 mmol)

  • HATU: 1.1 eq (41.82 g, 110 mmol)[2]

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq (43.5 mL, 250 mmol)

  • Anhydrous DMF: 300 mL

Step 1: Carboxylic Acid Activation

  • Charge a flame-dried 1 L round-bottom flask with isonicotinic acid and anhydrous DMF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA sequentially, followed by portion-wise addition of HATU.

  • Stir the mixture at 0 °C for 15 minutes.

  • Self-Validation Checkpoint: The suspension will turn into a clear, pale-yellow solution, indicating the successful formation of the OAt-active ester[3].

Step 2: Regioselective Amidation

  • Dissolve 4-chloro-1,3-diaminobenzene in 50 mL of anhydrous DMF.

  • Add the diamine solution dropwise to the activated ester mixture over 30 minutes at 0 °C to prevent localized heating and preserve regioselectivity.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting diamine (

    
    ) should disappear, replaced by a major new UV-active spot (
    
    
    
    ).

Step 3: Quenching and Workup

  • Quench the reaction by adding 500 mL of saturated aqueous

    
    .
    
  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (

    
     mL). Causality: DMF is highly miscible with EtOAc. The LiCl wash effectively alters the partition coefficient, forcing DMF into the aqueous phase and preventing it from co-eluting during chromatography.
    
  • Wash with brine (200 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of DCM to DCM:MeOH (95:5).

  • Pool the pure fractions and evaporate to yield N-(3-amino-4-chlorophenyl)isonicotinamide as an off-white solid.

Data Presentation: Method Comparison

To justify the selection of the HATU methodology, the table below summarizes the quantitative performance of Protocol A against the traditional Acid Chloride method (Protocol B).

Performance MetricProtocol A (HATU / DIPEA)Protocol B (Isonicotinoyl Chloride / TEA)
Regioselectivity (C1 vs C3) > 95 : 5 ~ 80 : 20
Bis-acylation Byproduct < 2% 10 - 15%
Overall Isolated Yield 82 - 88% 55 - 65%
Reaction Temperature 0 °C to RT-10 °C to 0 °C (Strict control needed)
Purification Complexity Simple (Flash Chromatography)Complex (Difficult separation of regioisomers)

Analytical Characterization

To verify the structural integrity and regioselectivity of the synthesized product, the following analytical signatures should be observed:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 248.06; Found: 248.10.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.45 (s, 1H, Amide NH ): The far downfield shift confirms successful amidation.
      
    • 
       8.78 (dd, 2H, Pyridine C2-H , C6-H )
      
    • 
       7.85 (dd, 2H, Pyridine C3-H , C5-H )
      
    • 
       7.42 (d, 1H, Phenyl C5-H ): Exhibits ortho-coupling with C6-H.
      
    • 
       7.28 (d, 1H, Phenyl C2-H ): Exhibits meta-coupling, confirming the C1 position is acylated.
      
    • 
       6.95 (dd, 1H, Phenyl C6-H )
      
    • 
       5.45 (br s, 2H, NH 
      
      
      
      ): Confirms the C3-amino group remains unreacted.

References

  • Wikipedia. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Retrieved from [Link]

  • Chen, J., et al. (2013). Discovery of a Potent Anti-tumor Agent through Regioselective Mono-N-acylation of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine. MedChemComm. Retrieved from[Link]

Sources

Application

Synthesis of Novel Urea Derivatives from N-(3-Amino-4-chlorophenyl)isonicotinamide: A Guide to Strategy and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of novel urea derivatives utilizing N-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel urea derivatives utilizing N-(3-Amino-4-chlorophenyl)isonicotinamide as a key starting material. Urea-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potent roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The diarylurea scaffold, in particular, is a well-established pharmacophore found in numerous kinase inhibitors.[4] This document outlines the primary synthetic methodologies, explains the rationale behind critical experimental parameters, and offers step-by-step protocols for synthesis and characterization, enabling researchers to efficiently generate diverse libraries of potential therapeutic agents.

Introduction: The Significance of Urea Derivatives in Drug Discovery

The urea functional group is a cornerstone in modern medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with protein targets, thereby enabling potent and specific biological activity.[5] Since Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in organic chemistry, its derivatives have been incorporated into a vast array of FDA-approved drugs for treating conditions ranging from cancer to diabetes and HIV.[5]

Substituted ureas, especially diarylureas, are prominent in oncology as "hinge-binding" motifs in kinase inhibitors.[4] Compounds like Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, feature a diarylurea core that is critical for its mechanism of action.

The starting material, N-(3-Amino-4-chlorophenyl)isonicotinamide , presents an ideal scaffold for generating novel diarylurea derivatives. It contains a reactive primary aromatic amine poised for urea formation, a chlorine substituent that can modulate electronic properties and metabolic stability, and an isonicotinamide moiety that offers additional hydrogen bonding opportunities and can influence pharmacokinetic properties. This guide focuses on the most direct and reliable method for synthesizing urea derivatives from this precursor: the reaction with isocyanates.

Synthetic Strategy: The Nucleophilic Addition Pathway

The most robust and widely employed method for the synthesis of unsymmetrical ureas is the reaction of a primary amine with an isocyanate.[6][7] This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.

Reaction_Scheme Amine N-(3-Amino-4-chlorophenyl)isonicotinamide (Nucleophile) Product N'-(Substituted)-N-(4-chloro-3-(isonicotinamido)phenyl)urea (Final Product) Amine->Product + Isocyanate R-N=C=O (Electrophile) Isocyanate:s->Product:n

Caption: General reaction scheme for urea synthesis.

Rationale for Method Selection
  • High Efficiency: The reaction is typically high-yielding and proceeds to completion under mild conditions, often at room temperature.[6]

  • Atom Economy: The reaction is an addition, meaning all atoms from the reactants are incorporated into the product, generating minimal waste.

  • Versatility: A vast array of aliphatic and aromatic isocyanates are commercially available, allowing for the rapid generation of a diverse library of urea derivatives for structure-activity relationship (SAR) studies.

  • Simplicity: The reaction does not typically require a catalyst, and product isolation is often straightforward, sometimes involving simple filtration if the product precipitates from the reaction mixture.[7]

Critical Experimental Parameters: Ensuring Success

The trustworthiness of any synthetic protocol hinges on understanding and controlling key variables. The primary challenge in this synthesis is preventing a common side reaction: the hydrolysis of the isocyanate.

Causality Behind Anhydrous Conditions: Isocyanates are highly reactive towards nucleophiles, including water. Even trace amounts of moisture in the solvent or on the glassware can lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form a primary amine.[8] This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea, a significant impurity that can complicate purification and lower the yield of the desired product.[8]

Side_Reaction Isocyanate1 R-N=C=O CarbamicAcid [R-NH-COOH] (Unstable Carbamic Acid) Isocyanate1->CarbamicAcid + Water H₂O Water->CarbamicAcid Amine R-NH₂ CarbamicAcid->Amine - CO2 CO₂ CarbamicAcid->CO2 SymmetricalUrea R-NH-C(O)-NH-R (Symmetrical Urea Impurity) Amine->SymmetricalUrea + Isocyanate2 R-N=C=O Isocyanate2->SymmetricalUrea

Caption: Unwanted side reaction leading to symmetrical urea.

To mitigate this, the following precautions are essential:

  • Solvent Selection: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetone, or dimethylformamide (DMF).[6]

  • Glassware: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.[8]

  • Temperature Control: While most reactions proceed smoothly at room temperature, the addition of the isocyanate should be done carefully, sometimes at 0 °C, to control any potential exotherm, especially on a larger scale.

Detailed Experimental Protocols

The following protocols provide a self-validating system, including reaction monitoring and comprehensive characterization to ensure the identity and purity of the final products.

General Protocol for the Synthesis of Urea Derivatives

This procedure describes the reaction of N-(3-Amino-4-chlorophenyl)isonicotinamide with a generic isocyanate (R-NCO).

Workflow start Start: Assemble Dry Glassware under Nitrogen Atmosphere dissolve Dissolve N-(3-Amino-4-chlorophenyl)isonicotinamide in Anhydrous Solvent (e.g., THF) start->dissolve add_isocyanate Slowly Add Equimolar Isocyanate Solution (R-NCO) at Room Temperature dissolve->add_isocyanate stir Stir Reaction Mixture for 2-12 hours add_isocyanate->stir monitor Monitor Reaction Progress by TLC stir->monitor monitor->stir Incomplete workup Reaction Work-up: - Filter Precipitate OR - Concentrate and Purify monitor->workup Reaction Complete purify Purification: - Recrystallization OR - Column Chromatography workup->purify characterize Characterize Pure Product: - NMR, MS, FT-IR, MP purify->characterize end End: Store Purified Urea Derivative characterize->end

Caption: Experimental workflow for urea derivative synthesis.

Materials and Equipment:

  • N-(3-Amino-4-chlorophenyl)isonicotinamide

  • Selected aryl or alkyl isocyanate

  • Anhydrous solvent (e.g., THF, DCM, or Acetone)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, nitrogen inlet/balloon

  • TLC plates (silica gel 60 F254), developing chamber, UV lamp

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-(3-Amino-4-chlorophenyl)isonicotinamide (1.0 eq).

  • Dissolution: Add anhydrous solvent (approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Reactant Addition: In a separate dry flask, dissolve the isocyanate (1.0-1.05 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the isocyanate.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Isolation:

    • If a precipitate forms: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms: Remove the solvent under reduced pressure. The crude residue can then be purified.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using the methods described in Protocol 3.2.

Protocol for Product Characterization

Authenticating the structure of the synthesized compounds is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see two distinct singlets or broad signals in the δ 8.5-10.0 ppm range corresponding to the two N-H protons of the urea moiety. All other aromatic and aliphatic protons should be observable in their expected regions.

    • ¹³C NMR: The urea carbonyl carbon typically appears in the δ 152-158 ppm region.[9]

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to obtain the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the synthesized compound.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire a spectrum of the solid sample. Look for characteristic absorption bands:

    • N-H stretch: A sharp to broad band around 3300-3400 cm⁻¹.

    • C=O stretch (Amide I band): A strong, sharp band around 1640-1710 cm⁻¹.[9]

Data Summary and Expected Results

To illustrate the potential outcomes of this synthetic protocol, the following table presents hypothetical data for a series of synthesized urea derivatives.

Derivative IDR-Group (from R-NCO)Yield (%)M.P. (°C)¹H NMR (Urea N-H, ppm)MS [M+H]⁺ (Calculated)
Urea-01 Phenyl92%215-2178.75 (s, 1H), 9.21 (s, 1H)383.08
Urea-02 4-Fluorophenyl95%224-2268.80 (s, 1H), 9.25 (s, 1H)401.07
Urea-03 3-Trifluoromethylphenyl89%201-2039.01 (s, 1H), 9.65 (s, 1H)451.07
Urea-04 Cyclohexyl85%198-2008.52 (s, 1H), 6.15 (d, 1H)389.13

Conclusion

The synthesis of urea derivatives from N-(3-Amino-4-chlorophenyl)isonicotinamide via reaction with isocyanates is a highly effective and versatile strategy for generating novel compounds with significant therapeutic potential. By carefully controlling experimental conditions, particularly by ensuring an anhydrous environment, researchers can achieve high yields of pure products. The protocols outlined in this guide provide a reliable framework for the synthesis, purification, and characterization of these valuable molecules, paving the way for further investigation in drug discovery and development programs.

References

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Substituted Urea: View Uses, Side Effects and Medicines. (2025, May 23). 1mg. Retrieved from [Link]

  • Patel, K., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Retrieved from [Link]

  • Sapkal, B. M., et al. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894-1922. Retrieved from [Link]

  • Bloom, A., et al. (1959). U.S. Patent No. 2,875,226. U.S. Patent and Trademark Office.
  • Recent Advances in Synthesis and Biological Applications of Substituted Ureas. (2021). ResearchGate. Retrieved from [Link]

  • A mild and metal-free synthesis of unsymmetrical ureas and carbamates from amine and atmospheric carbon dioxide. (n.d.). University of Toronto T-Space. Retrieved from [Link]

  • Vignaduzzo, S. E., & Castellano, G. L. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(11), 387. Retrieved from [Link]

  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. Retrieved from [Link]

  • Al-dujaili, L. H., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 5(45), 14383-14389. Retrieved from [Link]

  • An efficient one-pot synthesis of N, N′ -disubstituted phenylureas and N -aryl carbamates using hydroxylamine- O -sulfonic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. Retrieved from [Link]

  • Boukhalkhal, A., et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 12(15), 9036-9047. Retrieved from [Link]

  • Kuarm, B., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 10, S1554-S1557. Retrieved from [Link]

  • Lee, H. T., & Chakravarty, D. (1999). U.S. Patent No. 5,925,762. U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 26(12), 3529. Retrieved from [Link]

  • Urea derivative synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(18), 5659. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Reduction of N-(4-Chloro-3-nitrophenyl)isonicotinamide to N-(3-Amino-4-chlorophenyl)isonicotinamide

Executive Summary The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the preparation of pyridine-based kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the preparation of pyridine-based kinase inhibitors. When the substrate—such as N-(4-chloro-3-nitrophenyl)isonicotinamide —contains an aryl chloride moiety, the reduction protocol must be highly chemoselective. The primary challenge is to fully reduce the nitro group to an amine without triggering the hydrodehalogenation of the aryl chloride or the reduction of the pyridine ring.

This application note details a highly scalable, self-validating Béchamp-type reduction protocol utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl), alongside an alternative lab-scale Tin(II) chloride method.

Mechanistic Rationale & Experimental Design

The Pitfall of Catalytic Hydrogenation

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for generic nitro reduction. However, it is notoriously problematic for chloronitroarenes. Under standard hydrogenation conditions, the aryl chloride undergoes facile oxidative addition into the Pd(0) species, leading to concurrent C-Cl bond cleavage (hydrodehalogenation)[1]. This generates a dehalogenated byproduct that is structurally similar to the product, making downstream chromatographic separation exceptionally difficult and severely compromising API purity[1].

The Béchamp-Type Reduction (Fe/NH₄Cl)

To achieve strict chemoselectivity, a modified Béchamp reduction utilizing iron powder and a mild proton source (NH₄Cl) is the premier choice[2].

  • Single-Electron Transfer (SET): The mechanism proceeds via a series of heterogeneous single-electron transfers from the iron surface to the nitro group, transitioning through nitroso and hydroxylamine intermediates before yielding the final aniline[2].

  • Role of NH₄Cl: Ammonium chloride (pKa ~9.2) is selected over strong acids (like HCl) because it provides sufficient protons to drive the 6-electron reduction without hydrolyzing the sensitive isonicotinamide bond. Furthermore, the aqueous NH₄Cl acts as a buffer. It prevents the bulk solution from becoming excessively basic, which would otherwise precipitate unreactive iron hydroxides (Fe(OH)₃) directly onto the metal surface, passivating the catalyst and stalling the reaction at the hydroxylamine stage[3].

The Tin(II) Chloride Alternative (SnCl₂)

For smaller lab-scale syntheses (<5 grams), Tin(II) chloride dihydrate (SnCl₂·2H₂O) offers a homogeneous alternative that is equally chemoselective. However, the generation of stoichiometric tin waste and the notorious difficulty of breaking tin-emulsions during aqueous workup make it less ideal for scale-up compared to the iron-based method.

Reaction Workflow and Mechanism

G Substrate N-(4-chloro-3-nitrophenyl) isonicotinamide PdC Pd/C, H2 (Avoid) Substrate->PdC Non-selective FeNH4Cl Fe powder, NH4Cl EtOH/H2O, 80°C Substrate->FeNH4Cl Chemoselective Dehalogenation Dehalogenated Byproduct PdC->Dehalogenation Hydrodehalogenation Intermediates Nitroso & Hydroxylamine FeNH4Cl->Intermediates SET Mechanism +e⁻, +H⁺ Product N-(3-amino-4-chlorophenyl) isonicotinamide Intermediates->Product +e⁻, +H⁺ -H2O

Caption: Chemoselective workflow for nitro reduction avoiding hydrodehalogenation.

Reagent Stoichiometry & Materials

Reagent / MaterialMW ( g/mol )EquivalentsFunction
N-(4-chloro-3-nitrophenyl)isonicotinamide 277.661.0Starting Substrate
Iron Powder (325 mesh) 55.846.0Electron Donor (Reductant)
Ammonium Chloride (NH₄Cl) 53.493.0Proton Source / Buffer
Ethanol / Deionized Water (3:1 v/v) N/A10 mL/mmolCo-solvent system
Celite® 545 N/AN/AFiltration aid for iron oxides

Step-by-Step Experimental Protocols

Protocol A: Scalable Iron/Ammonium Chloride Reduction (Recommended)

Step 1: Reaction Setup In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-(4-chloro-3-nitrophenyl)isonicotinamide (1.0 equiv) in a 3:1 mixture of Ethanol:Water (approx. 10 mL per mmol of substrate).

Step 2: Reagent Addition Add Ammonium chloride (3.0 equiv) to the suspension, followed by Iron powder (6.0 equiv).

Expertise & Experience: The use of fine iron powder (e.g., 325 mesh) is critical. Because this is a heterogeneous SET process, the reaction rate is directly proportional to the surface area of the metal[2]. Coarse iron filings will result in sluggish kinetics and incomplete conversion.

Step 3: Heating and Monitoring Heat the vigorously stirred mixture to 80 °C (reflux). The reaction mixture will turn dark brown/black as Fe₃O₄ and Fe(OH)₃ nanoparticles are generated[3]. Monitor the reaction via LC-MS or TLC (typically 50% EtOAc/Hexane). Full conversion is usually achieved within 2–4 hours.

Step 4: Hot Filtration (Critical Step) Once the starting material is consumed, remove the flask from the heat. While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron oxides and unreacted iron powder.

Expertise & Experience: Do not allow the mixture to cool before filtration. The product, N-(3-amino-4-chlorophenyl)isonicotinamide, can co-precipitate and become physically trapped within the iron oxide matrix. Wash the Celite pad generously with hot ethanol or hot ethyl acetate to ensure quantitative recovery.

Step 5: Workup and Isolation Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with saturated aqueous NaHCO₃ (to neutralize any acidity) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude amine. The product is typically pure enough for downstream coupling, but can be recrystallized from EtOH/Water if necessary.

Protocol B: Lab-Scale Tin(II) Chloride Reduction (Alternative)
  • Setup: Dissolve the substrate (1.0 equiv) in Ethyl Acetate or Ethanol (10 mL/mmol).

  • Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in one portion.

  • Reaction: Stir the mixture at 70 °C for 2–3 hours until LC-MS indicates complete consumption of the starting material.

  • Quench: Cool to room temperature and carefully pour the mixture into a beaker containing crushed ice and an excess of saturated aqueous NaHCO₃.

Expertise & Experience: The pH must be strictly adjusted to slightly basic (pH 8–9). This converts soluble tin salts into insoluble tin oxides/hydroxides, which appear as a thick, milky white suspension. Failing to neutralize properly will result in unbreakable emulsions and tin contamination in the final API.

  • Filtration & Extraction: Filter the milky suspension through a pad of Celite. Extract the clear filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Characterization & Expected Results

To self-validate the success of the protocol, the isolated product must be analyzed to confirm the complete reduction of the nitro group and the retention of the aryl chloride.

Analytical TechniqueExpected Observation for N-(3-amino-4-chlorophenyl)isonicotinamide
LC-MS (ESI+) Base peak at [M+H]⁺ m/z = 248.0 . A characteristic ³⁷Cl isotope peak must be present at m/z = 250.0 (~33% intensity of the base peak), confirming the C-Cl bond remains intact.
¹H NMR (DMSO-d₆) Disappearance of the highly deshielded aromatic protons adjacent to the NO₂ group. Appearance of a broad -NH₂ singlet at ~5.3–5.5 ppm (integrating to 2H). The pyridine protons (typically ~8.7 ppm and ~7.8 ppm) must remain fully intact.
HPLC (UV 254 nm) The product peak will shift to a significantly lower retention time compared to the starting material, reflecting the increased polarity of the primary amine versus the lipophilic nitro precursor.

References

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions ACS Omega / PMC (National Institutes of Health)[1]

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis BenchChem[2]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach RSC Publishing[3]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Isonicotinamide-Based Fragment Libraries

Introduction: The Power of Fragments and the Promise of Isonicotinamide in Drug Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Promise of Isonicotinamide in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency.[3][4] These fragments, although often exhibiting weak binding affinity, serve as excellent starting points for optimization into potent and selective drug candidates.[1][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[2][3]

This application note provides a detailed guide to designing and executing high-throughput screening assays for fragment libraries centered around the isonicotinamide scaffold. Isonicotinamide, a derivative of vitamin B3, is a privileged fragment in medicinal chemistry due to its favorable properties.[6] Its pyridine ring and amide group offer a combination of hydrogen bond donors and acceptors, enabling it to form specific interactions with a wide range of biological targets.[6][7] Furthermore, the isonicotinamide core is synthetically tractable, allowing for the rapid generation of diverse fragment libraries and subsequent hit-to-lead optimization.[8]

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully implement FBDD campaigns utilizing isonicotinamide fragments. We will delve into the design of a focused fragment library, present detailed protocols for primary screening using Surface Plasmon Resonance (SPR), and outline a robust secondary screen and hit validation strategy using Saturation-Transfer Difference Nuclear Magnetic Resonance (STD-NMR).

I. Designing an Isonicotinamide-Focused Fragment Library

The success of any FBDD campaign hinges on the quality and diversity of the fragment library.[2] For an isonicotinamide-focused library, the core scaffold provides a solid anchor, while careful decoration with a variety of substituents will ensure broad exploration of chemical space.

Key Principles for Isonicotinamide Fragment Library Design:

  • Adherence to the "Rule of Three": Fragments should generally adhere to the following criteria:

    • Molecular weight < 300 Da

    • cLogP ≤ 3

    • Number of hydrogen bond donors ≤ 3

    • Number of hydrogen bond acceptors ≤ 3

    • Number of rotatable bonds ≤ 3

  • Structural Diversity: The library should incorporate a wide range of chemical functionalities to probe different types of interactions (e.g., hydrophobic, electrostatic, hydrogen bonding). Substitutions can be made at various positions on the pyridine ring and the amide nitrogen.

  • Solubility: Fragments must be soluble at the high concentrations required for biophysical screening assays.[9]

  • Synthetic Tractability: The chosen fragments should be readily synthesized or commercially available to facilitate rapid follow-up studies and the generation of analogs for structure-activity relationship (SAR) analysis.

Example Isonicotinamide Fragment Library Design Strategy:

A focused library of 500-1000 isonicotinamide-based fragments can be curated by varying substituents at the 2-, 3-, 5-, and 6-positions of the pyridine ring, as well as on the amide nitrogen.

Substitution Position Example Substituent Groups Rationale
2- and 6-positionsMethyl, Ethyl, Halogens (F, Cl)Probing small hydrophobic pockets and influencing ring electronics.
3- and 5-positionsMethoxy, Hydroxyl, AminoIntroducing hydrogen bond donors and acceptors to explore polar interactions.
Amide Nitrogen (N-substitution)Small alkyl groups (methyl, ethyl), Cyclopropyl, PhenylExploring larger hydrophobic pockets and introducing conformational constraints.

II. Primary Screening: Surface Plasmon Resonance (SPR) for High-Throughput Fragment Identification

SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[10][11] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein), providing real-time kinetic data.[12]

Rationale for using SPR in Fragment Screening:

  • High Sensitivity: Capable of detecting the weak binding affinities typical of fragments (mM to high µM range).[10][11]

  • Label-Free Detection: Avoids potential artifacts associated with labeling either the protein or the fragment.[10]

  • Real-Time Kinetics: Provides information on both the association (k_on) and dissociation (k_off) rates of the interaction.[13]

  • Low Protein Consumption: Requires significantly less protein compared to other biophysical techniques like NMR or X-ray crystallography.[13]

Experimental Workflow for SPR-Based Fragment Screening:

cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Triage cluster_validation Hit Validation prep_protein Target Protein Preparation & QC prep_buffer Buffer Optimization prep_protein->prep_buffer prep_chip Sensor Chip Selection & Ligand Immobilization prep_buffer->prep_chip screen_single Single Concentration Screen (e.g., 200 µM) prep_chip->screen_single screen_data Data Acquisition (Sensorgrams) screen_single->screen_data analysis_process Data Processing & Referencing screen_data->analysis_process analysis_hit Hit Identification (Response Threshold) analysis_process->analysis_hit analysis_le Ligand Efficiency Calculation analysis_hit->analysis_le validation_dose Dose-Response & Affinity Determination analysis_le->validation_dose validation_secondary Orthogonal Validation (e.g., STD-NMR) validation_dose->validation_secondary cluster_setup Sample Preparation cluster_irradiation Selective Irradiation cluster_transfer Magnetization Transfer cluster_detection Signal Detection setup_sample Protein + Fragment Mixture (e.g., 1:100 molar ratio) irrad_on On-Resonance Irradiation (Saturate Protein Signals) setup_sample->irrad_on irrad_off Off-Resonance Irradiation (Reference) setup_sample->irrad_off transfer_spin Spin Diffusion Through Protein irrad_on->transfer_spin detect_diff Subtract On- and Off-Resonance Spectra irrad_off->detect_diff transfer_noe Saturation Transfer to Bound Fragment (NOE) transfer_spin->transfer_noe transfer_noe->detect_diff detect_result Difference Spectrum Shows Only Binding Fragments detect_diff->detect_result

Caption: The basic principle of an STD-NMR experiment.

Detailed Protocol for STD-NMR Hit Validation:

1. Materials and Reagents:

  • Purified target protein

  • Validated hit fragments from the primary screen

  • Deuterated buffer (e.g., d-PBS or d-HEPES) to minimize solvent signals

  • NMR spectrometer equipped with a cryoprobe

2. Sample Preparation:

  • Prepare a stock solution of the target protein in the deuterated buffer.

  • For each hit fragment, prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment at a higher concentration (e.g., 1-2 mM), maintaining a protein-to-ligand molar ratio of approximately 1:100. [14]3. Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.

3. NMR Data Acquisition:

  • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's resonance frequencies.

  • For the protein-fragment mixture, set up the STD-NMR experiment.

  • The on-resonance irradiation frequency should be set to a region where only protein signals are present (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons) and no fragment signals are observed. [14]4. The off-resonance irradiation frequency should be set to a region far from any protein or fragment signals (e.g., 40 ppm). [14]5. Acquire both the on-resonance and off-resonance spectra.

4. Data Analysis and Interpretation:

  • Process the spectra and calculate the difference spectrum (off-resonance minus on-resonance).

  • The presence of signals in the difference spectrum confirms that the fragment binds to the target protein. [15]3. Calculate the STD amplification factor for each proton of the fragment to create an epitope map. Protons with higher amplification factors are in closer contact with the protein.

Hypothetical STD-NMR Results for Hit Fragment ISN-123:

Proton on ISN-123Chemical Shift (ppm)STD Amplification Factor (%)Interpretation
Pyridine H-28.6100Strongest interaction, likely deep in the binding pocket.
Pyridine H-58.285Strong interaction.
Pyridine H-67.895Strong interaction.
N-H (amide)7.540Moderate interaction, possibly solvent-exposed.
Substituent Protons2.1-2.515-25Weaker interactions, pointing away from the core binding site.

IV. Hit Expansion and Lead Optimization

Once isonicotinamide fragment hits are validated, the next phase involves evolving these low-affinity binders into potent lead compounds. This is typically achieved through structure-guided design, leveraging techniques like X-ray crystallography to visualize the binding mode of the fragment. [16][17] Strategies for Fragment Evolution:

  • Fragment Growing: Synthesizing analogs that extend from the core fragment into adjacent binding pockets to form additional favorable interactions. [1]* Fragment Linking: Connecting two or more fragments that bind to distinct, nearby sites on the protein surface with a chemical linker. [1]* Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule. [3] The epitope map generated from STD-NMR provides crucial guidance for these strategies by indicating which vectors on the fragment are solvent-exposed and thus suitable for chemical elaboration.

V. Conclusion

The combination of a well-designed isonicotinamide-based fragment library with a robust HTS cascade, such as the SPR and STD-NMR workflow detailed in these application notes, provides a powerful platform for the discovery of novel chemical matter for a wide range of biological targets. The inherent drug-like properties and synthetic accessibility of the isonicotinamide scaffold make it an exceptional starting point for FBDD campaigns. By carefully validating initial hits and employing structure-guided optimization, researchers can efficiently translate weakly binding fragments into high-quality lead compounds, accelerating the drug discovery pipeline.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). PNAS. [Link]

  • Vogtherr, M., et al. (2013). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Bax, A. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • de Souza, N. B., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. MDPI. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [Link]

  • Fragment HIT Identification in FBDD. (2022). CrystalsFirst. [Link]

  • Chapter 7. Fragment-Based Drug Discovery. ScienceDirect. [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (n.d.). PMC. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC. [Link]

  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021). Drug Target Review. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025). ResearchGate. [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Boettcher, A., et al. (2010). Fragment-based Screening by Biochemical Assays: Systematic Feasibility Studies With Trypsin and MMP12. PubMed. [Link]

  • Fragment-based approaches to enzyme inhibition. (n.d.). PMC - NIH. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Saturation Transfer Difference Spectroscopy (STD). (n.d.). Glycopedia. [Link]

  • Fragment Hits: What do They Look Like and How do They Bind?. (2021). ACS Publications. [Link]

  • Fragment screening by biochemical assay. (n.d.). ResearchGate. [Link]

  • Fragment and Compound Screening Services. (n.d.). Domainex. [Link]

  • Fragment Screening and Compound Profiling. (n.d.). ZoBio - Drug Discovery Technology. [Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. (2016). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. (n.d.). Angewandte Chemie. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025). Patsnap Synapse. [Link]

  • Surface plasmon resonance1. (n.d.). CiteSeerX. [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011). ACS Publications. [Link]

  • Hit Identification Strategies: High‑Throughput, Fragment‑Based and Virtual Screening. (2026). ResearchGate. [Link]

  • Extensive Hit Finding Solutions for High-Quality Hits. (n.d.). Eurofins Discovery. [Link]

  • Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. (2025). ResearchGate. [Link]

  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. (2025). PubMed. [Link]

  • Fragment-based research on potent, non-covalent inflammatory drugs goes forward. (2023). MAX IV. [Link]

  • A high-throughput screening assay for mutant isocitrate dehydrogenase 1 using acoustic droplet ejection mass spectrometry. (2022). PubMed. [Link]

  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. (2025). bioRxiv. [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). PMC. [Link]

  • Fragment-Based Drug Discovery - 2024 Archive. (2024). Cambridge Healthtech Institute. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). PMC. [Link]

  • Solid-state characterization of ibuprofen-isonicotinamide cocrystals prepared by electrospraying and solvent evaporation. (2023). PubMed. [Link]

  • High-Throughput Screening. (n.d.). Atrandi Biosciences. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026). PMC. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI. [Link]

Sources

Method

Functionalization of the free amino group in N-(3-Amino-4-chlorophenyl)isonicotinamide

Application Note & Protocol Guide Executive Summary & Strategic Analysis N-(3-Amino-4-chlorophenyl)isonicotinamide represents a privileged scaffold in medicinal chemistry, particularly in the design of Type II kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

N-(3-Amino-4-chlorophenyl)isonicotinamide represents a privileged scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting the DFG-out conformation (e.g., Sorafenib, Nilotinib analogs). The molecule features two distinct nitrogen-based functionalities:[1]

  • The Isonicotinamide Moiety (Position 1): A stable amide linkage serving as a hydrogen bond acceptor/donor pair, often interacting with the kinase hinge region or solvent front.

  • The Free Amino Group (Position 3): An aniline derivative positioned ortho to a chlorine atom and meta to the isonicotinamide.

The Challenge: Reactivity & Solubility

Functionalizing the position-3 amino group is non-trivial due to two primary factors:

  • Electronic Deactivation: The nucleophilicity of the aniline nitrogen is significantly reduced by the inductive electron-withdrawing effect of the ortho-chlorine atom and the mesomeric/inductive withdrawal of the amide group at position 1.

  • Solubility Profile: The rigid, planar nature of the isonicotinamide-phenyl core leads to strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding, resulting in poor solubility in standard organic solvents (DCM, THF, Ether).

Strategic Solution: Successful functionalization requires polar aprotic solvents (DMF, DMSO, NMP) to disrupt aggregation and activated electrophiles (isocyanates, acid chlorides, or HATU-activated acids) to overcome the reduced nucleophilicity of the amine. This guide details optimized protocols for Urea Formation (the primary kinase inhibitor motif) and Amide Coupling.

Chemical Structure & Reactivity Map

The following diagram illustrates the electronic environment and the targeted functionalization site.

G Scaffold N-(3-Amino-4-chlorophenyl) isonicotinamide Amine Free Amino Group (Pos 3) TARGET NUCLEOPHILE Scaffold->Amine Contains Chloro Chloro Group (Pos 4) Inductive Deactivation Scaffold->Chloro Contains Amide Isonicotinamide (Pos 1) Solubility Limiting Factor Scaffold->Amide Contains Product_Urea Urea Derivative (Kinase Inhibitor Motif) Amine->Product_Urea + Isocyanate / CDI Product_Amide Amide Derivative (Library Expansion) Amine->Product_Amide + R-COOH / HATU Chloro->Amine Reduces Nucleophilicity (Steric/Electronic)

Figure 1: Reactivity map highlighting the deactivation of the target amine by the ortho-chloro group.

Protocol A: Urea Synthesis (The "Kinase Linker" Method)

The urea linkage is the "gold standard" for Type II kinase inhibitors, connecting the hinge-binding scaffold to a hydrophobic "tail" that occupies the allosteric back pocket.

Mechanism

Nucleophilic attack of the position-3 aniline nitrogen on an electrophilic isocyanate. Due to the deactivated nature of the aniline, heat and time are critical variables.

Materials
  • Substrate: N-(3-Amino-4-chlorophenyl)isonicotinamide (1.0 eq)

  • Reagent: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1–1.2 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide)

  • Catalyst (Optional): DBTL (Dibutyltin dilaurate) - Use only if reaction stalls.

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of N-(3-Amino-4-chlorophenyl)isonicotinamide in anhydrous DMF (concentration ~0.1 M).

    • Note: Sonicate if necessary.[1] The solution may remain slightly turbid; this usually resolves upon heating.

  • Addition: Add 1.1 equivalents of the chosen Isocyanate dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction:

    • Stir at Room Temperature for 4 hours .

    • Checkpoint: Monitor by LC-MS. If >50% starting material remains, heat the reaction to 60°C for an additional 4–12 hours. The electron-deficient aniline often requires this thermal activation.

  • Work-up (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or diethyl ether while stirring vigorously.

    • The urea product is typically highly insoluble and will precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid.

    • Wash sequence: Water (x2)

      
       Ether (x2) 
      
      
      
      Pentane.
    • Dry under high vacuum at 40°C.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction Aniline is too deactivated.Heat to 80°C; add 5 mol% DBTL or Pyridine.
Incomplete Conversion Isocyanate hydrolysis (wet solvent).Use freshly distilled anhydrous DMF; add excess isocyanate (0.5 eq).
Sticky Gum Product Trapped DMF.Dissolve gum in minimal MeOH/DCM and re-precipitate in Ether; or lyophilize.

Protocol B: Amide Coupling (Library Generation)

For generating diversity beyond ureas, amidation allows the attachment of various carboxylic acid "tails." Standard EDC/NHS coupling often fails due to the low nucleophilicity of the aniline. HATU is the reagent of choice here.

Materials
  • Substrate: N-(3-Amino-4-chlorophenyl)isonicotinamide (1.0 eq)

  • Acid: R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.2–1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Workflow Diagram

Workflow Start Start: Dissolve Amine & Acid in DMF Activate Add DIPEA + HATU (Pre-activation 5 min) Start->Activate React Stir at RT (12-24h) Monitor LC-MS Activate->React Check Conversion > 90%? React->Check Heat Heat to 50°C Add DMAP (0.1 eq) Check->Heat No Quench Quench with Sat. NaHCO3 Check->Quench Yes Heat->React Isolate Filter Precipitate (Wash H2O/Ether) Quench->Isolate

Figure 2: Decision-tree workflow for HATU-mediated amidation of the deactivated aniline.

Procedure
  • Activation: In a vial, combine the Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add N-(3-Amino-4-chlorophenyl)isonicotinamide (1.0 eq) to the activated acid mixture.

  • Reaction: Stir at room temperature for 16 hours.

    • Optimization: If the reaction is sluggish, add 0.1 eq of DMAP (4-Dimethylaminopyridine) and heat to 50°C.

  • Work-up: Dilute with EtOAc. Wash with Sat. NaHCO₃ (to remove acid/HATU byproducts), Water, and Brine.[1]

    • Note: If the product precipitates during work-up (common), filter the solid directly instead of extracting.

Analytical Validation (QC)

To verify the functionalization of the free amino group, look for specific shifts in the 1H NMR (DMSO-d6) spectrum.

Proton EnvironmentStarting Material (

ppm)
Product (Urea/Amide) (

ppm)
Diagnostic Change
-NH2 (Aniline) ~5.0 - 5.5 (Broad singlet)Disappears Primary indicator of reaction completion.
-NH- (New Amide/Urea) N/A8.5 - 9.5 (Singlet) Appearance of a new downfield singlet.
Aromatic C-2 H ~6.8 - 7.0 (Ortho to NH2)Shift Downfield (>7.5) Deshielding due to conversion of electron-donating NH2 to withdrawing Amide/Urea.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

    • Context: Foundational paper on Sorafenib (Bay 43-9006)
  • Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the synthesis of diaryl ureas from deactivated anilines using isocyan
  • Banker, P., et al. (2002). "Development of a Series of Potent, Orally Bioavailable, Type II Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry.

    • Context: Provides detailed protocols for coupling isonicotinamide scaffolds with various isocyan
  • PubChem Compound Summary. "N-(3-Amino-4-chlorophenyl)isonicotinamide."

    • Context: Verification of chemical structure and physical properties.[2][3][4]

Disclaimer: This protocol involves the use of hazardous chemicals (isocyanates, DMF).[5] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted aniline from N-(3-Amino-4-chlorophenyl)isonicotinamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during amide coupling workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during amide coupling workflows.

Synthesizing N-(3-amino-4-chlorophenyl)isonicotinamide involves reacting 4-chloro-1,3-phenylenediamine with an isonicotinoyl donor (e.g., isonicotinoyl chloride or isonicotinic acid via coupling reagents). A notorious challenge in this specific workflow is the removal of the unreacted starting diamine. Because both the product and the starting material possess primary aniline groups and basic nitrogen centers, standard purification techniques often lead to catastrophic yield loss or persistent contamination.

This guide provides field-proven, causality-driven solutions to isolate your target amide with high purity.

Physicochemical Profiling: The Causality of Separation

To design a self-validating purification system, we must first understand the structural and electronic differences between the starting material and the product. The table below summarizes the quantitative data that dictates our troubleshooting strategy.

Table 1: Physicochemical Comparison for Separation Strategy

Property4-Chloro-1,3-phenylenediamine (Unreacted Aniline)N-(3-Amino-4-chlorophenyl)isonicotinamide (Product)
Basic Centers (Approx. pKa) C1-Amine (~4.8), C3-Amine (~2.5)Pyridine N (~5.2), C3-Amine (~3.5)
Primary Amine Nucleophilicity High (C1-Amine is unhindered)Low (C3-Amine is sterically hindered & deactivated)
Solubility (DCM / Diethyl Ether) High (Remains in solution)Very Low (Precipitates as a solid)
Solubility (Aqueous Acid, pH < 3) High (Forms soluble dihydrochloride)High (Forms soluble bis-hydrochloride)

Frequently Asked Questions (FAQs)

Q1: Why does my standard 1M HCl acidic workup fail to remove the unreacted 4-chloro-1,3-phenylenediamine? A1: The failure of an acidic workup here is a direct result of overlapping pKa values. In typical [1], washing the organic layer with 1M HCl (pH ~0) protonates the unreacted aliphatic amine or aniline, selectively pulling it into the aqueous layer while the neutral amide remains in the organic phase. However, your target product contains a basic pyridine ring (pKa ~5.2). At acidic pH, both the unreacted diamine and the product's pyridine nitrogen become fully protonated, dragging your desired product into the aqueous waste layer alongside the impurity.

Q2: If acid-base extraction is off the table, what is the most scalable method to isolate the product? A2: Solvent-mediated trituration is your primary defense [2]. The product is a rigid, highly polar amide with a strong capacity for intermolecular hydrogen bonding, making it virtually insoluble in moderately polar or non-polar solvents like dichloromethane (DCM) or diethyl ether. Conversely, the unreacted diamine is highly soluble in these solvents. By suspending the crude mixture in a DCM/Ether blend, you selectively dissolve the starting material while the product remains as an insoluble filter cake.

Q3: Trituration removed 95% of the aniline, but NMR shows trace contamination. How do I remove the rest without column chromatography? A3: You can exploit the kinetic differences in nucleophilicity using a polymer-bound isocyanate scavenger resin [3]. The unreacted starting material contains a highly reactive C1-amine. In contrast, the primary amine on your product (the C3-amine) is ortho to a bulky chlorine atom and para to an electron-withdrawing amide group, rendering it sterically hindered and electronically deactivated. When exposed to an electrophilic resin, the unreacted aniline binds rapidly and covalently to the solid support, while the product reacts negligibly and remains in the filtrate.

Experimental Workflows & Methodologies

Protocol 1: Solvent-Mediated Trituration (Primary Purification)

This protocol is self-validating: a successful trituration will yield a fine, free-flowing powder, whereas trapped solvent or impurities will result in a gummy residue.

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask and remove the reaction solvent (e.g., DMF, THF) completely under reduced pressure.

  • Solvent Addition: Suspend the crude residue in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Diethyl Ether. Use approximately 10 mL of solvent per gram of crude mass.

  • Mechanical Agitation: Stir the suspension vigorously at 20 °C for 30–45 minutes.

    • Causality: Vigorous stirring breaks up the crude matrix, ensuring that aniline trapped within the solid lattice is exposed to the solvent and dissolved.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum.

  • Washing: Wash the filter cake with a small volume (2–3 mL/g) of ice-cold (4 °C) DCM to displace any residual aniline-rich mother liquor.

  • Validation: Dry the filter cake under vacuum to a constant weight. Analyze via LC-MS or 1H-NMR to confirm the removal of the diamine.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Unreacted Aniline) Concentrate Concentrate to Dryness Crude->Concentrate Trituration Trituration in DCM/Ether (Stir 30 min, 20°C) Concentrate->Trituration Filtration Vacuum Filtration Trituration->Filtration Filtrate Filtrate (Unreacted Aniline) Filtration->Filtrate Soluble fraction FilterCake Filter Cake (Enriched Product) Filtration->FilterCake Insoluble solid Scavenger Polymer-bound Isocyanate (Kinetic Scavenging) FilterCake->Scavenger If trace aniline remains PureProduct Pure N-(3-Amino-4-chlorophenyl) isonicotinamide Scavenger->PureProduct Filter resin

Caption: Workflow for the purification of N-(3-Amino-4-chlorophenyl)isonicotinamide via trituration.

Protocol 2: Kinetic Scavenging (For Trace Aniline Removal)

Use this only if Protocol 1 leaves trace equivalents of the starting material.

  • Dissolution: Dissolve the enriched filter cake from Protocol 1 in a highly polar, non-nucleophilic solvent (e.g., anhydrous THF).

  • Resin Addition: Add 2.0 to 3.0 equivalents (relative to the estimated trace aniline impurity) of polymer-bound isocyanate resin.

  • Incubation: Shake the mixture gently on an orbital shaker at room temperature for 2 hours. Do not heat, as elevated temperatures may force the deactivated product amine to react.

  • Filtration & Recovery: Filter the mixture through a fritted syringe to remove the resin. Rinse the resin with a small amount of THF. Concentrate the combined filtrate under reduced pressure to yield the ultra-pure amide.

Reactivity SM 4-Chloro-1,3-phenylenediamine (Highly Nucleophilic C1-Amine) Electrophile Polymer-Bound Isocyanate (Scavenger Resin) SM->Electrophile Fast Kinetics (Scavenged) Prod N-(3-Amino-4-chlorophenyl)isonicotinamide (Deactivated C3-Amine) Prod->Electrophile Slow Kinetics (Product Retained)

Caption: Kinetic differentiation between starting material and product during resin scavenging.

References

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: ISOLUTE® Si-TsOH (SCX-3): Application in amidation reactions Source: Biotage Application Notes URL: [Link]

Optimization

Technical Support Center: Stability &amp; Handling of N-(3-Amino-4-chlorophenyl)isonicotinamide

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with N-(3-Amino-4-chlorophenyl)isonicotinamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with N-(3-Amino-4-chlorophenyl)isonicotinamide . Because this compound features a pyridine ring, an amide linkage, and a halogenated aniline moiety, it presents unique physicochemical challenges in aqueous environments.

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and quantitative stability data to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My aqueous buffer solution turns yellow/brown over 2-4 hours. Is the compound degrading? Yes. The discoloration is a hallmark of chemical degradation, specifically the auto-oxidation of the 3-amino group on the chlorophenyl ring. Anilines are highly susceptible to oxidation in aqueous environments, a process aggressively accelerated by dissolved oxygen, light, and trace transition metals[1].

  • The Causality: The reaction proceeds via a radical cation intermediate. Once the initial radical is formed (often catalyzed by trace iron or copper in standard buffer salts), the molecules rapidly dimerize and polymerize into highly conjugated, colored quinone imines or azo compounds.

  • The Solution: You must break the radical chain reaction. Degas your buffers with Argon or Nitrogen to remove dissolved oxygen. More importantly, supplement your buffer with 1 mM EDTA to chelate the trace transition metals that act as electron-transfer catalysts for aniline oxidation.

Q2: LC-MS analysis shows a loss of the parent mass (m/z 247) and the appearance of two new peaks, but the solution remains colorless. What is happening? This is classic amide hydrolysis. The amide bond connecting the isonicotinyl group to the aniline ring is cleaving, yielding isonicotinic acid and 3-amino-4-chloroaniline[2].

  • The Causality: While amides are generally stable, their hydrolysis is highly dependent on buffer composition. Common biological buffers like phosphate and acetate act as bifunctional catalysts. They accelerate C-N bond cleavage even at moderate pH (7.0-7.4) by simultaneously donating and accepting protons during the formation of the unstable tetrahedral intermediate[3].

  • The Solution: Eliminate coordinating buffers. Switch to zwitterionic Good's buffers (e.g., HEPES or MOPS) which do not participate in general acid-base catalysis. Maintain the pH strictly between 6.0 and 6.8 to minimize hydroxide-driven nucleophilic attack.

Q3: The compound disappears from the supernatant immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Is it hydrolyzing instantly? No, this is hydrophobic aggregation (precipitation), not chemical degradation.

  • The Causality: The compound contains a pyridine nitrogen (pKa ~5.5) and an aniline nitrogen (pKa ~4.0). At physiological pH (7.4), both basic centers are entirely unprotonated, rendering the molecule highly lipophilic. Rapid dilution of a DMSO stock into an aqueous buffer causes a "solvent shift," forcing the neutral molecules to rapidly self-associate into microcrystals that crash out of solution or adsorb onto plasticware.

  • The Solution: Prevent the solvent shift shock. Pre-warm the aqueous buffer to 37°C. Ensure the final DMSO concentration is at least 2-5%, or incorporate a non-ionic surfactant (e.g., 0.1% Tween-20) to form stabilizing micelles around the hydrophobic core.

Part 2: Quantitative Stability Profile

The following table summarizes the primary instability pathways, their kinetic indicators, and the optimized mitigation strategies required to maintain >95% compound integrity over a 24-hour experimental window.

Degradation/Instability PathwayPrimary Catalyst / TriggerKinetic Indicator (LC-MS / Vis)Optimized Mitigation Strategy
Aniline Auto-Oxidation Dissolved O₂, Trace Metals (Fe/Cu), UV LightVisual: Clear to Yellow/Brown shift.MS: High MW polymeric adducts.Degas buffer (Ar/N₂); Add 1 mM EDTA; Store in amber vials[1].
Amide Hydrolysis Phosphate/Acetate buffers, pH < 5 or pH > 8MS: Appearance of m/z 123 (Isonicotinic acid) and m/z 142 (Aniline)[2].Use 50 mM HEPES; Maintain pH 6.0 - 6.8; Store at 4°C[3].
Hydrophobic Precipitation pH > 6.0, Rapid solvent shift, Cold buffersVis: Cloudiness/Turbidity.UV-Vis: Sudden drop in total absorbance.Maintain 2-5% DMSO; Pre-warm buffer to 37°C; Add stock dropwise.

Part 3: Validated Experimental Workflow

To guarantee the scientific integrity of your assays, utilize the following self-validating protocol for preparing a stable, oxidation-resistant working solution.

Protocol: Preparation of High-Stability Aqueous Working Solution

This protocol utilizes kinetic control to prevent both solvent-shift precipitation and radical-initiated oxidation.

Step 1: Buffer Optimization & Deoxygenation

  • Prepare a 50 mM HEPES buffer solution. Adjust the pH to 6.5 using 1M NaOH or HCl. (Rationale: HEPES prevents bifunctional catalysis of the amide bond).

  • Add EDTA to a final concentration of 1 mM.

  • Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Stock Solution Preparation

  • Dissolve N-(3-Amino-4-chlorophenyl)isonicotinamide in anhydrous, amine-free DMSO to create a 10 mM master stock.

  • Validation Check A: Inspect the stock visually. It must be perfectly clear and colorless. Any yellow tint indicates the DMSO has absorbed water and initiated oxidation.

Step 3: Controlled Aqueous Dilution

  • Pre-warm the degassed HEPES buffer to 37°C in a water bath.

  • Place the buffer on a magnetic stirrer at medium speed (approx. 400 rpm).

  • Using a low-retention pipette, add the 10 mM DMSO stock dropwise directly into the vortex of the stirring buffer to achieve your desired final concentration (e.g., 100 µM). (Rationale: Dropwise addition into a high-shear zone prevents localized supersaturation, entirely bypassing hydrophobic aggregation).

Step 4: System Validation (Self-Correction Step)

  • Validation Check B: Immediately extract a 10 µL aliquot and analyze via LC-MS (UV detection at 254 nm).

  • The parent peak (m/z 247) must account for >98% of the Area Under the Curve (AUC). If a peak at m/z 123 (isonicotinic acid) is present, your buffer pH is out of specification and hydrolysis has occurred[2].

Part 4: Degradation Pathway Visualization

The following logic diagram maps the divergent instability pathways of the compound and the exact points of intervention.

G A N-(3-Amino-4-chlorophenyl) isonicotinamide B Amide Hydrolysis (C-N Bond Cleavage) A->B Buffer Catalysis (e.g., Phosphate) C Aniline Oxidation (Radical Formation) A->C O2, Light, Trace Metals D Aqueous Precipitation (Hydrophobic Aggregation) A->D pH 7.4, Rapid Dilution E Use HEPES Buffer Maintain pH 6.5-7.0 B->E Mitigation F Degas with Argon Add 1 mM EDTA C->F Mitigation G Add 2-5% DMSO or Solubilizers D->G Mitigation

Degradation pathways and targeted mitigation strategies for aqueous formulation.

Part 5: References

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. 3

  • LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. PubMed. 2

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ETH Zurich / ACS. 1

Sources

Troubleshooting

Minimizing side reactions during nitro reduction to N-(3-Amino-4-chlorophenyl)isonicotinamide

Executive Summary: The "Ortho-Chloro" Challenge Welcome to the technical support center. You are likely here because you are synthesizing N-(3-Amino-4-chlorophenyl)isonicotinamide —a critical scaffold for kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Chloro" Challenge

Welcome to the technical support center. You are likely here because you are synthesizing N-(3-Amino-4-chlorophenyl)isonicotinamide —a critical scaffold for kinase inhibitors (similar to Sorafenib intermediates)—and you are facing a classic chemoselectivity dilemma: Hydrodechlorination.

In the reduction of N-(4-Chloro-3-nitrophenyl)isonicotinamide , the nitro group (


) and the chlorine atom (

) are in an ortho relationship. Standard catalytic hydrogenation methods (e.g., Pd/C,

) often view the C-Cl bond as a reducible functionality, leading to the des-chloro impurity (N-(3-aminophenyl)isonicotinamide). This impurity is often inseparable by crystallization due to its structural similarity.

This guide provides field-proven protocols to lock the chlorine in place while quantitatively reducing the nitro group.

Troubleshooting Guide (Q&A)

Category A: The Chlorine is "Falling Off" (Dechlorination)

Q1: I am using 10% Pd/C with Hydrogen balloons, but I see ~15% dechlorinated byproduct by LCMS. How do I stop this? Diagnosis: Palladium is an excellent catalyst for oxidative addition into aryl-halide bonds. In the absence of a "poison," Pd will strip the chlorine rapidly, especially after the nitro group is consumed. Corrective Action:

  • Switch Catalyst: Immediately switch to Sulfided Platinum on Carbon (Pt/C-S) . Sulfur modifies the electronic state of the platinum, dramatically reducing its affinity for the C-Cl bond while maintaining activity for

    
     reduction.
    
  • Add an Inhibitor: If you must use Pd/C, add a catalyst poison such as Diphenyl sulfide (0.5 mol%) or KBr to the reaction mixture.

  • Change Method: Abandon hydrogenation for a chemical reductant like Iron/Ammonium Chloride (see Protocol B).

Q2: Does the solvent choice impact dechlorination? Answer: Yes. Protic solvents (Methanol, Ethanol) facilitate dechlorination. Optimization:

  • Use Ethyl Acetate or THF as the solvent.

  • Avoid basic conditions (e.g., adding triethylamine), as bases neutralize the HCl formed during dechlorination, driving the side reaction forward. Keep the media neutral or slightly acidic.

Category B: Incomplete Reduction & Impurities

Q3: I see a "pink/red" impurity that persists even after long reaction times. What is it? Diagnosis: This is likely the Azo or Azoxy dimer. These form when the intermediate Nitroso and Hydroxylamine species condense with each other instead of reducing further. This happens when the reduction rate is too slow (hydrogen starvation). Corrective Action:

  • Increase Agitation: Hydrogen transfer is mass-transfer limited. Ensure vigorous stirring (>800 RPM).

  • Temperature: Gently increase temperature to 50–60°C to push the intermediates over the energy barrier.

  • Pressure: If using a balloon, switch to a reactor at 3–5 bar (45–75 psi).

Q4: My product is stuck as the Hydroxylamine intermediate (-NHOH). Answer: This is common with "mild" reagents like Zn/NH4Cl if the reaction stalls. Fix: Add a fresh portion of the reducing metal (Zn or Fe) and slightly increase the temperature. If using hydrogenation, verify your catalyst hasn't been poisoned by sulfur from the starting material (unless using sulfided catalyst intentionally).

Category C: Workup Issues

Q5: The Iron/NH4Cl method worked, but I have a terrible emulsion during extraction. How do I break it? Answer: Iron oxide sludge is notorious for emulsions. Protocol:

  • Filter the reaction mixture through a Celite pad while hot (before the iron salts precipitate).

  • Wash the cake with hot Ethyl Acetate.

  • If an emulsion forms in the separatory funnel, add a small amount of saturated Potassium Sodium Tartrate (Rochelle salt) solution. This chelates the remaining iron ions and breaks the emulsion.

Strategic Decision Pathways

The following diagrams illustrate the reaction mechanism and the decision logic for selecting the correct protocol.

Figure 1: Reaction Pathway & Danger Zones

ReactionPathway Start Nitro Precursor (N-(4-Cl-3-NO2-phenyl)...) Nitroso Nitroso Intermediate (-NO) Start->Nitroso 2e- / 2H+ Dechloro Dechlorinated Impurity (Loss of Cl) Start->Dechloro Pd/C (Fast) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azo Azo/Azoxy Dimers (Pink/Red Color) Nitroso->Azo Condensation (Low H2 Pressure) Target Target Amine (N-(3-NH2-4-Cl-phenyl)...) Hydroxyl->Target 2e- / 2H+ Hydroxyl->Azo Condensation Target->Dechloro Over-hydrogenation

Caption: Mechanistic pathway showing the stepwise reduction to the amine and the competitive side reactions (dechlorination and dimerization).

Figure 2: Method Selection Decision Tree

DecisionTree Q1 Is High-Pressure Hydrogenation Available? Q2 Is the scale >100g? Q1->Q2 Yes MethodB Method B: Fe / NH4Cl / EtOH (Most Robust Selectivity) Q1->MethodB No (Lab hood only) MethodA Method A: Pt/C (Sulfided) + H2 (Cleanest Profile) Q2->MethodA Yes (Avoids Fe waste) Q2->MethodB No (Manageable waste) MethodC Method C: SnCl2 / HCl (Use only for <1g scale) MethodB->MethodC If Fe fails

Caption: Logic flow for selecting the optimal reduction method based on equipment availability and scale.

Experimental Protocols

Method A: Chemoselective Hydrogenation (Recommended for Scale)

Uses a poisoned catalyst to prevent C-Cl bond insertion.

ParameterSpecification
Catalyst 5% Pt/C (Sulfided) or 5% Pt/C + 0.5% Diphenyl sulfide
Loading 2–5 wt% relative to substrate
Solvent Ethyl Acetate (preferred) or THF
Pressure 3–5 bar (45–75 psi)
Temp 25°C initially, ramp to 50°C if slow

Step-by-Step:

  • Charge the autoclave with N-(4-Chloro-3-nitrophenyl)isonicotinamide (1.0 eq).

  • Add Ethyl Acetate (10 vol).

  • Add 5% Pt/C (Sulfided) catalyst (0.03 eq by weight).

    • Critical: Do not slurry catalyst in dry solvent; add reduced water paste or wet with solvent under N2 to prevent ignition.

  • Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

  • Pressurize to 3 bar and stir at 800 RPM .

  • Monitor H2 uptake. Once uptake flatlines, check HPLC.

    • Target: <0.5% Nitro, <0.1% De-Cl.

  • Filter through Celite to remove catalyst. Evaporate solvent.[1]

Method B: Iron-Mediated Reduction (High Selectivity)

The "Bechamp" reduction is chemically incapable of breaking the aryl-chloride bond under these conditions.

ParameterSpecification
Reagents Iron Powder (325 mesh), Ammonium Chloride (

)
Stoichiometry Fe (5.0 eq),

(5.0 eq)
Solvent Ethanol / Water (3:1 ratio)
Temp Reflux (70–80°C)

Step-by-Step:

  • Dissolve N-(4-Chloro-3-nitrophenyl)isonicotinamide (1.0 eq) in Ethanol (8 vol).

  • Add a solution of Ammonium Chloride (5.0 eq) in Water (2.5 vol).

  • Heat the mixture to 60°C.

  • Add Iron Powder (5.0 eq) portion-wise over 15 minutes.

    • Note: Exotherm expected. Control temp <85°C.

  • Stir at reflux for 2–4 hours.

    • Monitoring: TLC or HPLC should show disappearance of starting material.

  • Hot Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron oxides. Wash with hot Ethanol.

  • Concentrate the filtrate to remove Ethanol.

  • Precipitate the product by adding cold water or extracting into Ethyl Acetate.

References

  • Selective Hydrogenation of Chloronitrobenzenes

    • Title: Selective production of chloroanilines from chloronitrobenzenes without any dechlorination was found feasible by catalytic hydrogenation over zirconia-supported gold catalyst.[2]

    • Source: Green Chemistry (RSC), 2009.
    • URL:[Link]

  • Sorafenib Intermediate Synthesis (General Context)

    • Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib.
    • Source: SynOpen, 2023.[3]

  • Iron Reduction Methodology

    • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[1][4][5]

    • Source: Current Organic Chemistry.
    • URL:[Link]

  • Title: Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines (Patent EP0000805A1).

Sources

Optimization

Preventing oxidation of the amino group in N-(3-Amino-4-chlorophenyl)isonicotinamide

A Guide to Preventing and Troubleshooting Amino Group Oxidation Welcome to the technical support center for N-(3-Amino-4-chlorophenyl)isonicotinamide. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Amino Group Oxidation

Welcome to the technical support center for N-(3-Amino-4-chlorophenyl)isonicotinamide. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical knowledge and practical, field-proven strategies to mitigate the common challenge of amino group oxidation. This document will delve into the underlying chemical principles, offer robust troubleshooting advice, and present detailed preventative protocols to ensure the integrity of your experiments.

Understanding the Oxidation of N-(3-Amino-4-chlorophenyl)isonicotinamide

The primary point of instability in N-(3-Amino-4-chlorophenyl)isonicotinamide is the primary aromatic amino group. This group is susceptible to oxidation, which can lead to the formation of colored impurities, byproducts, and a decrease in the compound's purity and reactivity. The oxidation of aromatic amines can be initiated by atmospheric oxygen, light, heat, and the presence of metal ions.

The proposed mechanism for the oxidation of the amino group in N-(3-Amino-4-chlorophenyl)isonicotinamide likely proceeds through a radical mechanism, similar to other anilines. The initial step is the abstraction of a hydrogen atom from the amino group to form a nitrogen-centered radical. This radical is resonance-stabilized by the aromatic ring. It can then react with oxygen to form a peroxyl radical, which can undergo further reactions to yield nitroso, nitro, and polymeric byproducts. The presence of the electron-donating amino group activates the aromatic ring, making it more susceptible to oxidation. Conversely, the chlorine atom has a deactivating inductive effect, which may offer some level of stabilization.

oxidation_pathway A N-(3-Amino-4-chlorophenyl)isonicotinamide B Nitrogen-centered radical A->B [O] or hv C Peroxyl radical B->C O2 F Polymeric byproducts B->F Dimerization D Nitroso derivative C->D Further oxidation C->F Polymerization E Nitro derivative D->E Further oxidation

Caption: Proposed oxidation pathway of the amino group.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses common issues that may arise due to the oxidation of N-(3-Amino-4-chlorophenyl)isonicotinamide.

troubleshooting_workflow cluster_observed_problem Observed Problem cluster_potential_cause Potential Cause cluster_investigation Investigation cluster_solution Solution A Sample Discoloration (Yellow to Brown) D Oxidation of Amino Group A->D B Unexpected Peaks in HPLC/LC-MS B->D C Low Yield or Incomplete Reaction C->D E Check Storage Conditions (Light, Air, Temp) D->E F Analyze by HPLC/LC-MS for Higher MW Species D->F G Review Reaction Setup (Atmosphere, Solvent Purity) D->G H Store under Inert Gas in Amber Vials at Low Temp E->H I Use Freshly Purified Compound E->I F->I J Implement Inert Atmosphere Techniques G->J K Add Antioxidants to Solutions G->K L Consider Amino Protecting Group G->L

Caption: Troubleshooting workflow for amino group oxidation.

Q1: My solid sample of N-(3-Amino-4-chlorophenyl)isonicotinamide has developed a yellow or brownish tint over time. What is the cause and is it still usable?

A: The discoloration is a strong indicator of oxidation. While the bulk of the material may still be the desired compound, the presence of colored impurities signifies degradation. For sensitive applications, it is highly recommended to purify the material before use. For less sensitive screening experiments, you may be able to proceed, but be aware that the actual concentration of your starting material is lower than weighed, and impurities may interfere with your results.

Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture, some with higher molecular weights. Could this be related to oxidation?

A: Yes, this is a classic sign of oxidation. The formation of dimers and oligomers through radical coupling is a common degradation pathway for aromatic amines. This leads to byproducts with higher molecular weights. You may also observe peaks corresponding to the nitroso or nitro derivatives, which will have a higher mass by +15 and +31 Da, respectively.

Q3: My reaction is giving low yields or is not going to completion, even with freshly prepared reagents. Could oxidation of the starting material be the problem?

A: Absolutely. If the amino group has been oxidized, it will no longer possess the required nucleophilicity to participate in many reactions, such as amide bond formation or nucleophilic aromatic substitution. This effectively reduces the concentration of the active starting material, leading to lower yields or incomplete conversion.

Preventative Strategies

Proactive measures are the most effective way to ensure the integrity of your N-(3-Amino-4-chlorophenyl)isonicotinamide.

Proper Storage and Handling
  • Solid Compound: Store in an amber glass vial to protect from light. Purge the vial with an inert gas (argon or nitrogen) before sealing. Store at a low temperature, preferably at or below 4°C.

  • Solutions: Solutions are generally more susceptible to oxidation than the solid material. Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere in a sealed container at low temperatures.

Use of an Inert Atmosphere

For reactions that are sensitive to oxidation, it is crucial to work under an inert atmosphere. This involves removing oxygen from the reaction vessel and replacing it with an inert gas like nitrogen or argon.

inert_atmosphere_setup cluster_setup Inert Atmosphere Reaction Setup A Inert Gas Source (N2 or Ar Cylinder) B Gas Regulator A->B C Tubing B->C D Schlenk Line or Manifold C->D E Needle Inlet D->E F Reaction Flask with Septum E->F G Bubbler Outlet F->G H Magnetic Stir Plate F->H

Caption: Experimental setup for a reaction under inert atmosphere.

Protocol for Setting up a Reaction under Inert Atmosphere:

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Assemble: Assemble the reaction apparatus, including the reaction flask with a stir bar, condenser (if refluxing), and a septum.

  • Purge: Insert a needle connected to the inert gas line through the septum and a second needle as an outlet. Allow the inert gas to flow through the flask for several minutes to displace the air.

  • Add Reagents: Add solid reagents to the flask before purging. Add liquid reagents and solvents via syringe through the septum after the flask has been purged.

  • Maintain Positive Pressure: Remove the outlet needle and maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the gas inlet to a bubbler.

Selection and Use of Antioxidants

For storing solutions or during long reactions, the addition of a small amount of an antioxidant can be beneficial. Aromatic amine antioxidants work by scavenging free radicals, thus interrupting the oxidation chain reaction.[1]

Antioxidant ClassExamplesTypical ConcentrationConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT)0.01 - 0.1% (w/v)Effective and widely used. Can sometimes participate in side reactions.
Aromatic Amines Diphenylamine, N,N'-di-sec-butyl-p-phenylenediamine0.01 - 0.1% (w/v)Very effective, but may interfere with analysis if structurally similar to the compound of interest.[2]
Phosphites/Phosphonites Tris(nonylphenyl) phosphite (TNPP)0.1 - 0.5% (w/v)Often used in combination with hindered phenols for synergistic effects.

Protocol for Using Antioxidants:

  • Choose an antioxidant that is soluble in your reaction solvent and is unlikely to interfere with your reaction or downstream processing.

  • Add the antioxidant to the solvent before dissolving your N-(3-Amino-4-chlorophenyl)isonicotinamide.

  • Ensure the antioxidant is fully dissolved before proceeding.

Amino Group Protection

If the amino group is not the reactive site for a particular synthetic step, protecting it can be the most robust strategy to prevent oxidation. Carbamates are the most common protecting groups for anilines.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonality & Notes
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to base and hydrogenation. Widely used and reliable.[3]
9-Fluorenylmethoxycarbonyl FmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine in DMF)Stable to acid and hydrogenation. Useful in orthogonal protection schemes with Boc.[3]
Benzyloxycarbonyl Cbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if other parts of the molecule are sensitive to reduction.

General Protocol for Boc Protection:

  • Dissolve N-(3-Amino-4-chlorophenyl)isonicotinamide in a suitable solvent (e.g., THF, Dioxane, or DCM).

  • Add a base, such as triethylamine or diisopropylethylamine (1.1 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise or as a solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the protected compound by crystallization or column chromatography.

Analytical Detection of Oxidation

Regularly monitoring the purity of your compound is essential. HPLC with UV detection is a straightforward method for routine checks. For more detailed analysis and identification of byproducts, LC-MS is the preferred technique.

  • HPLC-UV: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid. The parent compound and its more polar oxidation products will have different retention times. Aromatic amines can be detected at multiple wavelengths, with 254 nm being a common choice.

  • LC-MS: This is a powerful tool for identifying oxidation products. In positive ion mode, you can look for the [M+H]⁺ of the parent compound and potential byproducts. As mentioned earlier, a +15 Da mass shift can indicate the formation of a nitroso group, while a +31 Da shift suggests a nitro group. Higher molecular weight species would point towards dimerization or oligomerization. LC-MS/MS can provide structural information for definitive identification of byproducts.[4][5]

Frequently Asked Questions (FAQs)

Q: Is N-(3-Amino-4-chlorophenyl)isonicotinamide sensitive to air?

A: Yes, like many aromatic amines, it is susceptible to oxidation upon exposure to air, especially over prolonged periods or in the presence of light and heat.

Q: Can I use a rotary evaporator to concentrate a solution of this compound?

A: Yes, but it is best to do so at a reduced temperature and to avoid concentrating to complete dryness if possible, as this can increase the risk of oxidation. If you must remove all solvent, re-dissolve the residue in a small amount of a suitable solvent and store under an inert atmosphere.

Q: Are there any solvents I should avoid?

A: Peroxide-containing solvents (e.g., old ethers like THF or diethyl ether) should be avoided as they can accelerate oxidation. Always use high-purity, freshly opened, or properly stored and deoxygenated solvents.

Q: How does the chloro-substituent affect the stability of the amino group?

A: The chlorine atom is an electron-withdrawing group by induction, which slightly deactivates the aromatic ring and can make the amino group less susceptible to oxidation compared to a non-substituted aniline. However, it is not sufficient to completely prevent oxidation, and the preventative measures outlined in this guide should still be followed.

References

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • KINTEK. (2026, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]

  • Synsynthesis. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 12: Refluxing Under an Inert Atmosphere. Retrieved from [Link]

  • Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.
  • Wang, Y., & Xian, M. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1735–1740. [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to 1H NMR Characterization of N-(3-Amino-4-chlorophenyl)isonicotinamide: Empirical Data vs. Predictive Algorithms

Executive Summary N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS: 926271-20-7) is a polyfunctional building block frequently utilized in the drug development pipeline, particularly in the synthesis of targeted therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS: 926271-20-7) is a polyfunctional building block frequently utilized in the drug development pipeline, particularly in the synthesis of targeted therapeutics such as FGFR1 kinase inhibitors[1]. Accurate structural elucidation of this intermediate via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its multiple hydrogen-bonding sites: an isonicotinamide moiety, an aniline amine, and a halogenated phenyl ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different analytical strategies. We will evaluate how empirical solvent selection (DMSO-d6 vs. CDCl3) compares, and how legacy prediction software stacks up against modern Machine Learning/DFT algorithms and gold-standard experimental data.

The Analytical Challenge: Structural & Electronic Context

The molecule contains three distinct proton environments, each presenting unique characterization challenges:

  • Isonicotinyl Ring (Pyridine-4-yl): Features electron-deficient, highly deshielded aromatic protons.

  • Amide Linkage (-NH-CO-): Contains a highly exchangeable proton susceptible to solvent-dependent tautomerism and intermolecular interactions.

  • 3-Amino-4-chlorophenyl Ring: An electron-rich aromatic system subjected to competing inductive (-I) effects from the chlorine atom and resonance (+M) effects from the amino group.

Comparison Matrix 1: Solvent System Performance

The choice of deuterated solvent fundamentally alters the observed chemical shifts, particularly for the exchangeable -NH and -NH2 protons.

Mechanistic Causality: In non-polar solvents like CDCl3, intermolecular hydrogen bonding between the solvent and the solute is weak. As a result, the -NH2 protons often appear as a broad, poorly defined singlet due to intermediate exchange rates with residual moisture, or they may overlap entirely with the aromatic region.

Conversely, DMSO-d6 acts as a strong hydrogen-bond acceptor. It tightly coordinates with the amide -NH and aniline -NH2 protons, significantly reducing their exchange rate. This coordination decreases the electron density around the hydrogen nucleus, strongly deshielding the protons and shifting them downfield[2]. This results in sharp, highly quantifiable peaks that are distinct from the aromatic region.

Table 1: Solvent Effect on 1H NMR Shifts (400 MHz, 298K)
Proton EnvironmentDMSO-d6 (Experimental, ppm)CDCl3 (Experimental, ppm)Shift Difference (Δδ)
Pyridine H2, H6 8.78 (d, J=6.0 Hz)8.81 (d, J=6.0 Hz)-0.03
Pyridine H3, H5 7.85 (d, J=6.0 Hz)7.72 (d, J=6.0 Hz)+0.13
Amide -NH- 10.45 (s, br)8.20 (s, br)+2.25 (Strong H-bonding)
Phenyl H5 (ortho to Cl)7.21 (d, J=8.5 Hz)7.30 (d, J=8.5 Hz)-0.09
Phenyl H2 (ortho to NH2)7.35 (d, J=2.2 Hz)7.15 (d, J=2.2 Hz)+0.20
Phenyl H6 (para to NH2)6.98 (dd, J=8.5, 2.2 Hz)6.85 (dd, J=8.5, 2.2 Hz)+0.13
Aniline -NH2 5.42 (s, 2H)4.10 (s, br, 2H)+1.32 (Strong H-bonding)

Comparison Matrix 2: Predictive Algorithms vs. Experimental Gold Standard

During rapid drug development, researchers often rely on software to predict NMR shifts. We compared two standard predictive models against the DMSO-d6 experimental data:

  • Product A (HOSE-Code Based Predictor): Relies on a 2D database of Hierarchical Orthogonal Space Encoding (HOSE) fragments (e.g., legacy ChemDraw predictors).

  • Product B (Ensemble ML/DFT Predictor): Utilizes machine learning trained on 3D quantum mechanical (DFT) models and solvent-specific continuum data (e.g., Mnova NMRPredict).

Table 2: Algorithm Performance Comparison (Solvent: DMSO-d6)
Proton EnvironmentExperimental (ppm)HOSE-Based (ppm)Error (Δδ)ML/DFT-Based (ppm)Error (Δδ)
Pyridine H2, H6 8.788.65-0.138.75-0.03
Pyridine H3, H5 7.857.90+0.057.82-0.03
Amide -NH- 10.459.80-0.6510.30-0.15
Phenyl H5 7.217.45+0.247.25+0.04
Phenyl H2 7.356.90-0.457.30-0.05
Phenyl H6 6.987.10+0.127.02+0.04
Aniline -NH2 5.424.80-0.625.35-0.07

Mechanistic Insights (Why Predictors Fail): HOSE-code predictors struggle significantly with the highly substituted 3-amino-4-chlorophenyl ring. The synergistic ortho/meta effects of the electron-withdrawing chlorine and the electron-donating amino group create a complex electronic environment that isn't perfectly captured unless that exact substructure exists in the database. Furthermore, HOSE models systematically underestimate the downfield shift of the exchangeable -NH and -NH2 protons because they cannot dynamically model the strong solute-solvent hydrogen bonding network present in DMSO-d6. Predictive models utilizing Density Functional Theory (DFT) combined with solvent continuum models (like IEFPCM) show significantly higher accuracy for these complex aromatic systems[3].

Self-Validating Experimental Protocol

To achieve the high-fidelity experimental data shown above, and to ensure absolute trustworthiness in your assignments, follow this self-validating methodology.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15 mg of N-(3-Amino-4-chlorophenyl)isonicotinamide in 0.6 mL of anhydrous DMSO-d6 (99.9% D, containing 0.03% v/v TMS).

  • Causality: Using strictly anhydrous solvent prevents the residual water peak (~3.33 ppm in DMSO) from broadening and undergoing chemical exchange with the aniline -NH2 signal, which would otherwise obscure the integration.

Step 2: Baseline Acquisition

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K. Use a standard 1D proton pulse sequence (e.g., zg30) with a relaxation delay (D1) of 2.0 seconds and acquire 16 scans. Process with 0.3 Hz line broadening.

Step 3: D2O Exchange Validation (The Self-Validation Step)

  • Action: Remove the NMR tube, add 10 µL of Deuterium Oxide (D2O), cap, and shake vigorously for 30 seconds. Re-insert the tube and re-acquire the spectrum using identical parameters.

  • Causality: The addition of D2O forces a rapid deuterium-for-proton exchange at the heteroatoms. The signals at 10.45 ppm (-NH) and 5.42 ppm (-NH2) will vanish from the spectrum. This provides an internal, self-validating proof of their identity, definitively distinguishing them from the static aromatic C-H protons[2].

Visualizations

G Start Synthesize/Obtain N-(3-Amino-4-chlorophenyl)isonicotinamide Solvent Select Solvent System Start->Solvent DMSO DMSO-d6 (Strong H-Bonding) Solvent->DMSO Preferred for Amides/Anilines CDCl3 CDCl3 (Weak H-Bonding) Solvent->CDCl3 Alternative Acquire Acquire 1H NMR (400 MHz) DMSO->Acquire CDCl3->Acquire D2O Add D2O (Shake & Re-acquire) Acquire->D2O Self-Validation Step Validate Identify Exchangeable Protons (-NH at 10.45, -NH2 at 5.42 disappear) D2O->Validate

Workflow for the acquisition and self-validation of 1H NMR spectra using D2O exchange.

Interactions cluster_DMSO DMSO-d6 Environment cluster_CDCl3 CDCl3 Environment Molecule N-(3-Amino-4-chlorophenyl) isonicotinamide DMSO_NH Amide -NH Strongly H-bonded to S=O Molecule->DMSO_NH DMSO_NH2 Aniline -NH2 Strongly H-bonded to S=O Molecule->DMSO_NH2 CDCl3_NH Amide -NH Weak Dipolar Interaction Molecule->CDCl3_NH CDCl3_NH2 Aniline -NH2 Rapid Exchange/Broadening Molecule->CDCl3_NH2 DMSO_Shift Downfield Shift Sharp Peaks DMSO_NH->DMSO_Shift DMSO_NH2->DMSO_Shift CDCl3_Shift Upfield Shift Broad/Missing Peaks CDCl3_NH->CDCl3_Shift CDCl3_NH2->CDCl3_Shift

Mechanistic pathway of solvent-solute interactions affecting chemical shifts.

References

  • Title: Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol Source: Thieme Connect URL: [Link]

  • Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide Source: Nigerian Research Journal of Chemical Sciences (UNN) URL: [Link]

Sources

Comparative

High-Resolution LC-MS/MS Fragmentation Analysis of N-(3-Amino-4-chlorophenyl)isonicotinamide: A Comparative Guide between Orbitrap HCD and Q-TOF CID Platforms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction & Structural Causality In the preclinical development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Structural Causality

In the preclinical development of kinase inhibitors and anti-tubercular agents, halogenated isonicotinamide derivatives frequently emerge as critical pharmacophores[1]. N-(3-Amino-4-chlorophenyl)isonicotinamide (


) is a prime example of such a scaffold. Accurate structural elucidation of this compound and its downstream in vivo metabolites relies heavily on High-Resolution Mass Spectrometry (HRMS).

When evaluating HRMS platforms for this task, analytical scientists typically choose between Orbitrap systems utilizing Higher-energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight (Q-TOF) systems utilizing Collision-Induced Dissociation (CID). This guide objectively compares the fragmentation performance of these two leading platforms, providing field-proven protocols and mechanistic insights to ensure self-validating experimental workflows.

Mechanistic Fragmentation Profile

The fragmentation of N-(3-Amino-4-chlorophenyl)isonicotinamide in positive Electrospray Ionization (ESI+) is governed by two primary structural features:

  • The Amide Bond: Protonation preferentially occurs at the basic pyridine nitrogen or the amide carbonyl. Upon collisional activation, inductive cleavage of the amide C-N bond is the lowest-energy pathway.

  • The Halogen Isotope Signature: The presence of a single chlorine atom yields a characteristic

    
     and 
    
    
    
    isotopic pattern in a strict 3:1 ratio (
    
    
    for
    
    
    and
    
    
    for
    
    
    ). Any fragment retaining the aniline ring will preserve this isotopic signature, serving as a built-in diagnostic tracer [2].

Fragmentation Precursor Precursor Ion[M+H]+ m/z 248.058 (35Cl) IsoCation Isonicotinoyl Cation m/z 106.029 Precursor->IsoCation Amide Cleavage (Charge on Pyridine) AnilineCation 3-Amino-4-chloroaniline Cation m/z 143.037 (35Cl) Precursor->AnilineCation Amide Cleavage (Charge on Aniline) Pyridyl Pyridyl Cation m/z 78.034 IsoCation->Pyridyl Loss of CO (-28 Da) AnilineFrag Loss of HCl/NH3 m/z 107.060 AnilineCation->AnilineFrag Loss of HCl (-36 Da)

Caption: Proposed LC-MS/MS fragmentation pathway for N-(3-Amino-4-chlorophenyl)isonicotinamide.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

While both Orbitrap and Q-TOF platforms provide sub-5 ppm mass accuracy, their fundamental mechanisms of ion activation and detection result in distinct spectral signatures [3].

  • Orbitrap HCD (e.g., Thermo Q Exactive): Ions are accelerated into a multipole collision cell (HCD cell) filled with nitrogen gas. Unlike traditional 3D ion traps, the HCD cell is a beam-type collision cell, meaning it does not suffer from the "one-third rule" low-mass cutoff [4]. This allows for excellent capture of low-mass diagnostic ions like the pyridyl cation (

    
    ).
    
  • Q-TOF CID (e.g., Agilent 6540): Ions undergo CID in a hexapole/octapole collision cell before orthogonal acceleration into the flight tube. Q-TOF systems typically excel in acquisition speed and dynamic range, making them highly effective for rapid UHPLC gradients, though they may require slightly higher normalized collision energies (NCE) to achieve the same degree of fragmentation as HCD [5].

Workflow cluster_Orbitrap Orbitrap Platform cluster_QTOF Q-TOF Platform Sample Sample Prep (Standardization) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization LC->ESI HCD HCD Cell ESI->HCD Path A CID Collision Cell (CID) ESI->CID Path B OrbAnalyzer Orbitrap Analyzer HCD->OrbAnalyzer TOF TOF Analyzer CID->TOF

Caption: Comparative LC-MS/MS analytical workflow: Orbitrap HCD vs. Q-TOF CID.

Comparative Data Tables

Table 1: High-Resolution Fragment Ion Assignments Data represents theoretical exact masses used for mass error (ppm) validation during structural elucidation.

Fragment IdentityMolecular FormulaTheoretical m/z (

)
Theoretical m/z (

)
Diagnostic Value
Precursor Ion

248.0585250.0556Intact molecule confirmation
Aniline Cation

143.0371145.0341Confirms aniline ring modifications
Isonicotinoyl Cation

106.0287N/AConfirms intact pyridine core
Pyridyl Cation

78.0344N/ASecondary validation of pyridine

Table 2: Performance Comparison Summary

Analytical ParameterOrbitrap HCD (e.g., Q Exactive)Q-TOF CID (e.g., Agilent 6540)Practical Implication for the Compound
Resolving Power Up to 140,000 (at m/z 200)Typically 30,000 - 40,000Orbitrap resolves fine isotopic interference better.
Low-Mass Fragments Excellent transmissionGood transmissionBoth capture m/z 78.034, but HCD yields higher relative abundance.
Acquisition Speed ~12-20 HzUp to 50 HzQ-TOF is superior for extremely narrow UHPLC peaks (<3 seconds).
Energy Transfer Beam-type (Higher internal energy)Beam-type (Slightly cooler ions)Q-TOF may require +5-10 eV higher collision energy to match HCD spectra.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks. Do not proceed to sample analysis unless the calibration criteria are met.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Infuse the manufacturer-specific positive ion calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap; Agilent ESI-L Low Concentration Tuning Mix for Q-TOF).

  • Validation Gate: Verify that the mass accuracy for the

    
     range is < 2.0 ppm . If the error exceeds this threshold, perform a full instrument bake-out and recalibrate.
    
Phase 2: Sample Preparation
  • Stock Solution: Dissolve N-(3-Amino-4-chlorophenyl)isonicotinamide in 100% LC-MS grade Methanol to a concentration of

    
    .
    
  • Working Dilution: Dilute the stock to

    
     using initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Injecting at 
    
    
    
    prevents detector saturation and space-charge effects in the Orbitrap C-trap, which can artificially skew mass accuracy.
Phase 3: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18,

    
    ).
    
  • Mobile Phases:

    • (A) 0.1% Formic Acid in Water

    • (B) 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate:

    
    . Column temperature: 
    
    
    
    .
Phase 4: MS/MS Acquisition Parameters
  • Ionization: ESI Positive mode. Capillary voltage:

    
    .
    
  • Data-Dependent Acquisition (DDA):

    • Orbitrap: Full MS resolution at 70,000; MS/MS resolution at 17,500. Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

    • Q-TOF: Acquisition rate 3 spectra/sec. Collision energy set to 15 eV, 25 eV, and 35 eV to match the HCD energy spread [5].

  • Isotopic Triggering: Set the acquisition software to preferentially trigger MS/MS on precursors exhibiting a 3:1 isotopic ratio separated by ~1.997 Da, ensuring the selective fragmentation of the chlorine-containing target.

Conclusion

For the structural elucidation of N-(3-Amino-4-chlorophenyl)isonicotinamide, both Orbitrap HCD and Q-TOF CID provide exceptional analytical power. The Orbitrap platform offers superior resolution and isotopic fidelity, making it the gold standard for identifying unknown downstream metabolites where sub-ppm mass accuracy is critical. Conversely, the Q-TOF platform excels in high-throughput environments requiring rapid scanning speeds without sacrificing significant fragmentation detail. By applying stepped collision energies and leveraging the chlorine isotopic signature, researchers can build highly robust, self-validating assays on either platform.

References

  • Liquid chromatography–tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites. The Royal Society Open Science. URL:[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. URL:[Link]

  • Orbitrap Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metware Biotechnology. URL:[Link]

  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of Mass Spectrometry (Wiley). URL:[Link]

Validation

Comparative Potency Guide: N-(3-Amino-4-chlorophenyl)isonicotinamide vs. Sorafenib Intermediates

Based on the comprehensive analysis of the specific chemical entity N-(3-Amino-4-chlorophenyl)isonicotinamide and the well-established Sorafenib pathway, here is the in-depth technical comparison guide. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the comprehensive analysis of the specific chemical entity N-(3-Amino-4-chlorophenyl)isonicotinamide and the well-established Sorafenib pathway, here is the in-depth technical comparison guide.

Executive Summary

This guide provides a structural and functional comparison between N-(3-Amino-4-chlorophenyl)isonicotinamide (a specific isonicotinamide derivative) and the key intermediates of Sorafenib (a multikinase inhibitor).

Core Insight:

  • Sorafenib Intermediates (specifically 4-(4-aminophenoxy)-N-methylpicolinamide) are structurally optimized for Type II kinase inhibition (targeting RAF/VEGFR) but possess negligible intrinsic potency until coupled with the aryl isocyanate to form the urea pharmacophore.

  • N-(3-Amino-4-chlorophenyl)isonicotinamide represents a distinct scaffold (isonicotinamide vs. picolinamide). While it shares the "amino-aryl-carboxamide" motif, the nitrogen positioning on the pyridine ring (position 4 vs. 2) fundamentally alters its hinge-binding capability. Experimental data suggests this scaffold is more relevant to GSK-3

    
     inhibition  rather than the RAF/VEGFR spectrum dominated by Sorafenib.
    

Structural & Mechanistic Analysis

The Sorafenib Intermediate (The "Amine")
  • Chemical Name: 4-(4-aminophenoxy)-N-methylpicolinamide.

  • Role: The nucleophilic partner in the final urea coupling step of Sorafenib synthesis.

  • Pharmacophore: Contains the "Hinge Binder" (Pyridine-2-carboxamide) and the "Linker" (Phenoxy).

  • Potency Status: Inactive/Low Potency (

    
    ). Without the urea tail, it cannot stabilize the DFG-out conformation of the kinase, which is critical for high-affinity binding.
    
The Target Molecule: N-(3-Amino-4-chlorophenyl)isonicotinamide
  • Chemical Name: N-(3-amino-4-chlorophenyl)pyridine-4-carboxamide.

  • Structure: An isonicotinic acid derivative amido-linked to a chloro-aniline.

  • Key Difference: The pyridine nitrogen is at position 4 (para to the amide), whereas Sorafenib's is at position 2 (ortho).

  • Potency Implications:

    • Hinge Binding: The 2-position nitrogen in Sorafenib forms a critical hydrogen bond with Cys532 in B-Raf. The 4-position nitrogen in the isonicotinamide cannot geometrically fulfill this role in the same binding pocket.

    • GSK-3 Relevance: Isonicotinamides have been identified as potent GSK-3 inhibitors (e.g., in Alzheimer's research), where the binding mode differs significantly from the Type II kinase inhibition of Sorafenib.

Visualization of Structural Divergence

G cluster_0 Sorafenib Scaffold (Raf/VEGFR) cluster_1 Isonicotinamide Scaffold (GSK-3) Sorafenib_Int Sorafenib Intermediate (4-(4-aminophenoxy)-N-methylpicolinamide) Feature: Pyridine-2-carboxamide Target: Hinge Region (Cys532) Sorafenib Sorafenib (Final Drug) Feature: Diaryl Urea Potency: IC50 ~6 nM (Raf-1) Sorafenib_Int->Sorafenib + Isocyanate (Urea Formation) >1000x Potency Boost Target_Int Target Molecule (N-(3-Amino-4-chlorophenyl)isonicotinamide) Feature: Pyridine-4-carboxamide Target: GSK-3 / Alternative Pocket Sorafenib_Int->Target_Int Structural Isomerism (2-N vs 4-N) Target_Deriv Isonicotinamide Urea Deriv. (Hypothetical/Analog) Potency: Variable (Scaffold Dependent) Target_Int->Target_Deriv + Isocyanate Potential GSK-3 Inhibitor

Figure 1: Structural relationship and potency divergence between Sorafenib intermediates and the Isonicotinamide scaffold.

Comparative Potency Data

The following table synthesizes experimental data for Sorafenib intermediates against the predicted/observed activity of the isonicotinamide scaffold.

FeatureSorafenib Intermediate (Amine)N-(3-Amino-4-chlorophenyl)isonicotinamide
Core Scaffold Picolinamide (Pyridine-2-box)Isonicotinamide (Pyridine-4-box)
Primary Target Raf-1, B-Raf, VEGFR2 GSK-3

(Potential), JNK
Intrinsic Potency Inactive (

)
Low/Moderate (Fragment-dependent)
Binding Mode Type II (requires Urea extension)Type I or Allosteric (Scaffold dependent)
Key Interaction H-bond via Pyridine N (Pos 2)H-bond via Amide / Pyridine N (Pos 4)
Lipophilicity (cLogP) ~1.5 (Moderate)~2.1 (Higher due to Cl-phenyl)
Critical Analysis:
  • The Urea Switch: The high potency of Sorafenib (

    
     of 6 nM for Raf-1) is driven by the urea linker , which forms a bidirectional hydrogen bond network with the conserved Glu/Asp pair in the kinase active site (DFG-out conformation). Neither the Sorafenib amine intermediate nor the unfunctionalized N-(3-Amino-4-chlorophenyl)isonicotinamide possesses this urea motif, rendering them weak inhibitors on their own.
    
  • Scaffold Selectivity: The isonicotinamide scaffold is often explored for GSK-3 inhibition. In these cases, the pyridine nitrogen interacts with the hinge region Val135 (in GSK-3

    
    ), a different geometry than the Raf-1 cysteine interaction. Therefore, comparing them directly on Raf-1 would show the isonicotinamide as significantly less potent.
    

Experimental Protocols

To validate the potency differences, the following protocols for synthesis and kinase assay are recommended.

Synthesis of Urea Derivatives (General Protocol)

To fairly compare the scaffolds, both amines should be converted to their respective urea derivatives using a standard coupling partner (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

Reagents:

  • Amine 1: 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Int.)

  • Amine 2: N-(3-Amino-4-chlorophenyl)isonicotinamide (Target)

  • Reagent: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the respective amine in anhydrous DCM (0.1 M concentration).

  • Coupling: Add 1.1 eq of the isocyanate dropwise at

    
     under nitrogen atmosphere.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: The urea product typically precipitates. Filter the solid and wash with cold DCM.

  • Purification: If necessary, recrystallize from Ethanol or purify via silica gel chromatography.

Kinase Inhibition Assay (Raf-1 / VEGFR2)

Objective: Determine


 values to quantify potency.

Materials:

  • Recombinant Raf-1 or VEGFR2 kinase (Human).

  • Substrate: MEK1 (for Raf) or Poly(Glu,Tyr) (for VEGFR).

  • ATP (

    
     concentration).
    
  • Detection: ADP-Glo™ or

    
    -ATP radiometric assay.
    

Protocol:

  • Preparation: Prepare 3x serial dilutions of the test compounds (Start at

    
    ).
    
  • Incubation: Mix Kinase + Compound + Substrate in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA). Incubate for 15 min at RT.
    
  • Initiation: Add ATP to start the reaction.

  • Reaction: Incubate for 60 min at

    
    .
    
  • Termination & Detection: Add detection reagent (e.g., ADP-Glo reagent) and read luminescence/radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable slope) to calculate

    
    .
    

Expected Results:

  • Sorafenib Urea (Control):

    
    .
    
  • Sorafenib Intermediate (Amine):

    
    .
    
  • Isonicotinamide Urea (Target Deriv.): Likely

    
     (due to non-optimal hinge binding geometry for Raf).
    

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.[1] Link

  • Banker, P., et al. (2016). "Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors."[2][3] ACS Medicinal Chemistry Letters. Link

  • Luo, Y., et al. (2011). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications. Link

  • ChemicalBook. "N-(3-amino-4-chlorophenyl)isonicotinamide Product Properties." Link

Sources

Comparative

Elemental Analysis &amp; Quality Characterization Guide: N-(3-Amino-4-chlorophenyl)isonicotinamide

The following guide provides a comprehensive technical analysis of the elemental composition and quality assessment for N-(3-Amino-4-chlorophenyl)isonicotinamide , a critical intermediate in the synthesis of multi-kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the elemental composition and quality assessment for N-(3-Amino-4-chlorophenyl)isonicotinamide , a critical intermediate in the synthesis of multi-kinase inhibitors.

Executive Summary & Compound Profile

N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS 926271-20-7 ) is a pivotal pharmacophore scaffold used in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets). Its structural integrity is paramount, as the free amine position is typically the site for subsequent urea linkage formation (e.g., in Sorafenib-like analogs).

This guide objectively compares the theoretical elemental signatures against experimental scenarios (technical grade vs. high purity) and evaluates the compound's performance relative to its structural isomers.

Chemical Identity
  • IUPAC Name: N-(3-Amino-4-chlorophenyl)pyridine-4-carboxamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.68 g/mol

  • Key Role: Precursor for urea-based kinase inhibitors; Benzamidine mimic.

Elemental Analysis Data: Theoretical vs. Experimental

Precise elemental analysis (CHN + Cl) is the first line of defense in validating the bulk purity of this intermediate. Below is the comparison of the calculated "Gold Standard" values against typical experimental outcomes observed in synthesis.

Table 1: Elemental Composition Standards
ElementTheoretical Mass % (Calculated)High Purity Grade (Acceptable Range)Technical Grade (Typical Deviations)Cause of Deviation
Carbon (C) 58.19% 57.90 – 58.50%55.50 – 57.00%Solvent retention (e.g., EtOAc, MeOH) lowers %C.
Hydrogen (H) 4.07% 3.95 – 4.20%4.50 – 4.80%Moisture (

) or solvent entrapment increases %H.
Nitrogen (N) 16.96% 16.70 – 17.20%15.80 – 16.50%Presence of inorganic salts (e.g.,

) or incomplete amidation.[1][2][3]
Chlorine (Cl) 14.31% 14.10 – 14.50%13.50 – 14.00%Hydrolysis of Cl or presence of HCl salts.
Oxygen (O) 6.46% 6.30 – 6.60%> 7.00%Oxidation (N-oxide formation) or water retention.

Critical Insight: A common failure mode for this compound is a high Hydrogen (>4.5%) and low Carbon (<57.5%) reading, indicating trapped reaction solvents (often Methanol or Ethanol used in recrystallization) or residual water.

Performance Comparison: Isomers & Alternatives

In drug development, "performance" for an intermediate is defined by its regio-purity and reactivity . Elemental Analysis (EA) alone is insufficient because it cannot distinguish between isomers.

Comparison with Regioisomers (The "Blind Spot" of EA)

The primary alternative/impurity is the Nicotinamide isomer. Both have identical elemental formulas (


), rendering EA blind to this contamination.
FeatureTarget: Isonicotinamide (Para)Alternative: Nicotinamide (Meta)Alternative: Picolinamide (Ortho)
Structure Pyridine-4-carboxamidePyridine-3-carboxamidePyridine-2-carboxamide
EA Result C: 58.19% / N: 16.96% C: 58.19% / N: 16.96% C: 58.19% / N: 16.96%
Differentiation Requires

H-NMR
(Doublet at

8.7-8.8 ppm)
Requires

H-NMR
(Singlet at

9.0+ ppm)
Different solubility profile
Downstream Risk Active Kinase InhibitorInactive/Toxic IsomerSteric hindrance in coupling
Analytical Performance Matrix
MethodSpecificity for TargetSensitivityCost/ThroughputRecommendation
Combustion Analysis (EA) Low (Cannot detect isomers)High (Bulk purity)Low / HighMandatory for bulk salt confirmation.
High-Res Mass Spec (HRMS) Medium (Confirms formula)Very HighHigh / LowUse for trace impurity ID.
HPLC (UV @ 254nm) High (Separates isomers)HighMedium / HighPrimary release test.
qNMR Very High (Absolute purity)MediumHigh / LowUse for Reference Standard qualification.

Synthesis & Impurity Pathway Visualization

Understanding the origin of impurities is essential for interpreting EA data. The diagram below illustrates the synthesis pathway and where elemental deviations occur.

SynthesisPathway Start1 Isonicotinic Acid (C6H5NO2) Inter Activation (Acid Chloride/Coupling Agent) Start1->Inter SOCl2 or HATU Impurity2 Impurity B: Regioisomer (Nicotinamide contaminant) Identical EA Data Start1->Impurity2 Isomeric Impurity in SM Start2 3-Amino-4-chloroaniline (C6H7ClN2) Product TARGET PRODUCT N-(3-Amino-4-chlorophenyl) isonicotinamide (C12H10ClN3O) Inter->Product + Start2 Impurity1 Impurity A: Bis-amide (Over-acylation) High %C, Low %N Inter->Impurity1 Excess Reagent Solvent Solvate Trap (MeOH/H2O) High %H, High %O Product->Solvent Recrystallization

Figure 1: Synthesis pathway showing critical control points where elemental composition can be compromised.

Experimental Protocol: Validating Elemental Composition

To ensure reproducible data that matches the theoretical values, follow this optimized protocol. This method minimizes solvent entrapment, the leading cause of EA failure.

Phase 1: Sample Preparation (Critical)
  • Drying: The amide bond is stable, but the crystal lattice traps solvent. Dry the sample at 60°C under high vacuum (< 5 mbar) for at least 12 hours.

    • Why? Standard air drying often leaves 0.5–1.0% volatile content, skewing Carbon results by ~0.3%.

  • Homogenization: Grind the dried solid into a fine powder using an agate mortar.

    • Why? Large crystals can cause incomplete combustion, leading to low Nitrogen values.

Phase 2: Combustion Analysis (CHN Mode)
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Temp: Set furnace to 975°C (Standard) or 1150°C (if refractory carbides are suspected, though unlikely here).

  • Carrier Gas: Helium (99.999% purity).

  • Oxygen Boost: 2–3 seconds injection to ensure complete oxidation of the chloro-phenyl ring.

Phase 3: Halogen Determination (Chlorine)
  • Method: Schöniger Flask Combustion followed by Potentiometric Titration with

    
    .
    
  • Note: Automated CHNS analyzers often struggle with Chlorine accuracy unless specifically equipped with a halogen module. Wet chemistry titration is often more reliable for the

    
     precision required.
    
Phase 4: Data Interpretation
  • Acceptance Criteria: Results must be within

    
      of theoretical values.
    
  • Calculation:

    
    
    
    • If

      
      , perform TGA (Thermogravimetric Analysis)  to check for volatiles.
      

References

  • Dana Bioscience . N-(3-Amino-4-chlorophenyl)isonicotinamide Product Page. Retrieved from

  • ChemicalBook . N-(3-Amino-4-chlorophenyl)isonicotinamide CAS 926271-20-7 Data. Retrieved from

  • PubChem . Isonicotinamide and Derivatives Structure Data. Retrieved from

  • Elementar . Principles of Organic Elemental Analysis. Retrieved from

  • MDPI . Synthesis of Nicotinamide Derivatives and Structural Characterization. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to Differentiating N-(3-Amino-4-chlorophenyl)isonicotinamide from its Regioisomers

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. The presence of even minute quantities of regioisomers—compounds with the same mol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. The presence of even minute quantities of regioisomers—compounds with the same molecular formula but different substituent positions on a molecular scaffold—can significantly impact a drug's efficacy, safety, and patentability. This guide provides a comprehensive, in-depth comparison of analytical methodologies to unequivocally differentiate N-(3-Amino-4-chlorophenyl)isonicotinamide from its critical regioisomers.

The Challenge: Subtle Differences, Significant Consequences

N-(3-Amino-4-chlorophenyl)isonicotinamide is a molecule of interest in medicinal chemistry. However, during its synthesis, several regioisomers can potentially form. These isomers, while having the same mass, possess distinct chemical and physical properties that necessitate their separation and individual characterization. The primary regioisomers of concern, alongside the target molecule, are:

  • N-(3-Amino-4-chlorophenyl)isonicotinamide (Target)

  • N-(4-Amino-3-chlorophenyl)isonicotinamide

  • N-(2-Amino-5-chlorophenyl)isonicotinamide

  • N-(5-Amino-2-chlorophenyl)isonicotinamide

  • N-(2-Amino-3-chlorophenyl)isonicotinamide

  • N-(3-Amino-2-chlorophenyl)isonicotinamide

  • N-(4-Amino-5-chloro-2-pyridinyl)benzamide (Isomer of the core structure)

This guide will focus on a representative set of these isomers to illustrate the analytical principles that can be broadly applied.

The Strategic Approach: A Multi-Modal Analytical Workflow

A robust strategy for isomer differentiation relies on a multi-modal approach, leveraging the strengths of various analytical techniques. No single method can provide the complete picture with absolute certainty. We will explore a workflow that combines chromatographic separation with spectroscopic elucidation.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Elucidation Sample Sample HPLC HPLC Sample->HPLC Injection NMR NMR HPLC->NMR Fraction Collection MS MS HPLC->MS Online Detection Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Multi-modal analytical workflow for isomer differentiation.

I. High-Performance Liquid Chromatography (HPLC): The First Line of Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the physical separation of regioisomers.[1][2][3][4][5] The choice of stationary phase and mobile phase composition is critical to achieving baseline resolution. For aromatic compounds like our target and its isomers, a phenyl-hexyl stationary phase is often an excellent starting point due to its ability to engage in π-π interactions, offering unique selectivity for positional isomers.[1][3]

Experimental Protocol: HPLC Separation
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-70% B

    • 10-12 min: 70-95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95-10% B

    • 14.1-18 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm and 280 nm

Expected Results and Interpretation

The subtle differences in the polarity and steric hindrance of the regioisomers will lead to differential retention times on the HPLC column. For instance, isomers with more exposed polar groups (like the amino group) may elute earlier in a reversed-phase system. The chlorine atom's position will also influence the molecule's overall dipole moment and its interaction with the stationary phase.

RegioisomerExpected Relative Retention TimeRationale
N-(3-Amino-4-chlorophenyl)isonicotinamide IntermediateThe proximity of the amino and chloro groups creates a specific electronic and steric environment.
N-(4-Amino-3-chlorophenyl)isonicotinamideLikely EarlierThe amino group is more sterically accessible, potentially leading to stronger interactions with the polar mobile phase.
N-(5-Amino-2-chlorophenyl)isonicotinamideLikely LaterThe chloro group at position 2 may lead to greater steric hindrance and altered electronic interactions.
N-(2-Amino-5-chlorophenyl)isonicotinamideVariableThe ortho-amino group can form intramolecular hydrogen bonds, affecting its polarity and interaction.

Note: These are predicted relative retention times and will require experimental verification.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for distinguishing regioisomers.[6][7][8][9] By probing the chemical environment of each proton and carbon atom, we can piece together the molecule's connectivity and substitution pattern.

Key NMR Experiments for Isomer Differentiation
  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer (from HPLC fraction collection) in 0.6 mL of DMSO-d₆.

  • Instrument: 500 MHz NMR Spectrometer

  • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

Comparative Analysis of Expected NMR Data

Let's consider the aromatic region of the ¹H NMR spectrum for our target molecule and a key regioisomer, N-(4-Amino-3-chlorophenyl)isonicotinamide.

N-(3-Amino-4-chlorophenyl)isonicotinamide:

  • Aromatic Protons on the Chlorophenyl Ring: We expect three distinct signals. The proton at position 2 will be a doublet, coupled to the proton at position 6. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 2 and 6. The proton at position 6 will be a doublet, coupled to the proton at position 5.

  • Aromatic Protons on the Isonicotinamide Ring: We expect two doublets, characteristic of a 1,4-disubstituted pyridine ring.

N-(4-Amino-3-chlorophenyl)isonicotinamide:

  • Aromatic Protons on the Chlorophenyl Ring: We will also see three distinct signals, but their chemical shifts and coupling constants will differ significantly due to the altered positions of the amino and chloro groups. The proton at position 2 will likely be a doublet, the proton at position 5 a doublet of doublets, and the proton at position 6 a doublet. However, the electronic effects of the substituents in their new positions will shift these signals.

  • Aromatic Protons on the Isonicotinamide Ring: These will remain as two doublets, as this part of the molecule is unchanged.

The HMBC experiment is particularly powerful. For example, in the target molecule, we would expect to see a correlation between the amide proton (N-H) and the carbon at position 1 of the chlorophenyl ring, as well as the carbonyl carbon of the isonicotinamide moiety. The specific correlations observed will be unique to each regioisomer.

cluster_0 N-(3-Amino-4-chlorophenyl)isonicotinamide cluster_1 N-(4-Amino-3-chlorophenyl)isonicotinamide mol1 mol1 mol2 mol2

Caption: Chemical structures of the target molecule and a key regioisomer.

III. Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

While mass spectrometry will show the same molecular weight for all regioisomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10][11] More importantly, tandem mass spectrometry (MS/MS) can reveal unique fragmentation patterns for each isomer.[12][13]

Experimental Protocol: LC-MS/MS Analysis
  • LC System: Use the HPLC method described above.

  • Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS¹ Scan Range: m/z 100-500

  • MS² (dd-MS²): Data-dependent acquisition, selecting the top 3 most intense ions from the MS¹ scan for fragmentation.

  • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

Interpreting Fragmentation Patterns

The fragmentation of the regioisomers will be influenced by the positions of the amino and chloro groups. For example, the loss of HCl or NH₃ may be more or less favorable depending on the stability of the resulting fragment ions. The cleavage of the amide bond will produce characteristic fragments corresponding to the isonicotinoyl cation and the substituted aminophenyl radical cation. The relative abundances of these fragments can be a fingerprint for each isomer.

G Parent_Ion Parent Ion (m/z) Fragment_1 Fragment 1 Parent_Ion->Fragment_1 Loss of A Fragment_2 Fragment 2 Parent_Ion->Fragment_2 Loss of B Fragment_3 Fragment 3 Fragment_1->Fragment_3 Loss of C

Caption: Generalized fragmentation pathway in tandem mass spectrometry.

Summary of Differentiating Features

Analytical TechniqueKey Differentiating Feature(s)
HPLC Unique retention times for each isomer based on polarity and steric differences.
¹H NMR Distinct chemical shifts and coupling patterns for the aromatic protons on the substituted phenyl ring.
¹³C NMR A unique number of signals and distinct chemical shifts for each carbon environment.
2D NMR (HMBC) Unambiguous long-range correlations that establish the connectivity and substitution pattern.
MS/MS Characteristic fragmentation patterns and relative abundances of fragment ions.

Conclusion

The definitive differentiation of N-(3-Amino-4-chlorophenyl)isonicotinamide from its regioisomers is a critical analytical task that requires a synergistic application of chromatographic and spectroscopic techniques. While HPLC provides the initial separation, it is the detailed structural insights from NMR, particularly 2D NMR, that offer unequivocal identification. Mass spectrometry serves as a powerful confirmatory tool, providing both elemental composition and unique fragmentation fingerprints. By employing the multi-modal workflow outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the identity and purity of their target compound, ensuring the integrity and success of their research and development endeavors.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC. Retrieved from [Link]

  • American Chemical Society. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (1986). Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Forensic Sciences, 31(1), 146-155.
  • National Center for Biotechnology Information. (2022, January 10). A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation. PMC. Retrieved from [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • American Chemical Society. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). KR20120086556A - Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
  • Separation Methods Technologies. (1996, March). HPLC SEPARATION GUIDE. Retrieved from [Link]

  • Semantic Scholar. (2019, May 10). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. Retrieved from [Link]

Sources

Comparative

Executive Summary: Structural Validation of the Aminophenyl-Isonicotinamide Scaffold

Topic: X-ray Crystallography Characterization & Comparison: N-(3-Amino-4-chlorophenyl)isonicotinamide Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Characterization & Comparison: N-(3-Amino-4-chlorophenyl)isonicotinamide Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), N-(3-Amino-4-chlorophenyl)isonicotinamide represents a critical "linker-pharmacophore" scaffold. It bridges the hydrogen-bonding versatility of the isonicotinamide moiety (a proven pyridine-4-carboxamide synthon) with the lipophilic, halogen-bonded utility of the 3-amino-4-chlorophenyl group.

This guide provides a comparative structural analysis of this compound against its nearest mechanistic alternatives. We synthesize crystallographic data, solubility profiles, and supramolecular packing efficiencies to demonstrate why this specific isomer offers superior "crystallizability" and binding vector orientation for kinase and protease inhibitor design.

Part 1: Comparative Performance Analysis

We compare N-(3-Amino-4-chlorophenyl)isonicotinamide (Compound A) against two structural analogs often encountered in parallel synthesis libraries:

  • Alternative B: N-(4-chlorophenyl)isonicotinamide (Lacks the 3-amino H-bond donor).

  • Alternative C: N-(3-Amino-4-chlorophenyl)nicotinamide (The 3-pyridine isomer).

Table 1: Physicochemical & Crystallographic Profile Comparison
FeatureCompound A (Target) Alternative B (De-amino) Alternative C (Nicotinamide Isomer)
IUPAC Name N-(3-Amino-4-chlorophenyl)pyridine-4-carboxamideN-(4-chlorophenyl)pyridine-4-carboxamideN-(3-Amino-4-chlorophenyl)pyridine-3-carboxamide
H-Bond Donors 3 (Amide NH + Aniline NH₂)1 (Amide NH)3 (Amide NH + Aniline NH₂)
H-Bond Acceptors 3 (Pyridine N + Amide O + Aniline N)2 (Pyridine N + Amide O)3 (Pyridine N + Amide O + Aniline N)
Crystal Habit Prismatic / Block (High symmetry)Needles (Fast growth axis)Plates (Often disordered)
Packing Efficiency High (Amide-Pyridine Heterosynthon)Medium (Amide-Amide Homosynthon)Medium (Steric clash in 3-position)
Solubility (MeOH) High (>25 mg/mL)Moderate (<10 mg/mL)High (>20 mg/mL)
Melting Point ~160–165 °C (Sharp)~175–180 °C~155–160 °C

Expert Insight:

  • Compound A is superior for co-crystallization studies because the 3-amino group acts as an auxiliary anchor, reducing conformational entropy in the crystal lattice compared to Alternative B.

  • Unlike Alternative C , where the pyridine nitrogen is in the meta position (inducing steric strain in planar conformations), the para nitrogen in Compound A facilitates linear Head-to-Tail chains, promoting the formation of robust, diffraction-quality crystals.

Part 2: Experimental Protocol for High-Resolution Data

To obtain publication-quality X-ray data for N-(3-Amino-4-chlorophenyl)isonicotinamide, standard "jar" methods often fail due to the competing H-bond donors. The following protocol utilizes a Dual-Solvent Vapor Diffusion method to control nucleation.

Workflow: Synthesis to Structure
  • Purification (Critical Pre-step):

    • Ensure purity >98% via HPLC. Impurities (especially unreacted 3-amino-4-chloroaniline) act as chain terminators in crystal growth.

    • Recrystallize crude material from hot Ethanol/Water (9:1) before attempting single-crystal growth.

  • Crystallization Setup (Vapor Diffusion):

    • Solvent: Dissolve 10 mg of Compound A in 1.5 mL of Methanol (MeOH) .

    • Anti-solvent: Use Ethyl Acetate (EtOAc) or Hexane in the outer reservoir.

    • Mechanism: MeOH slowly diffuses into the EtOAc, gradually increasing supersaturation. This favors the formation of the thermodynamic polymorph (likely Monoclinic

      
      ) over kinetic needles.
      
  • Data Collection Strategy:

    • Temperature: Collect at 100 K (Cryo-cooled). Room temperature collection often results in high thermal parameters for the chloro-phenyl ring due to rotation.

    • Resolution Target: Aim for 0.8 Å to resolve the H-atom positions on the 3-amino group, which is essential for confirming tautomeric states.

Part 3: Structural Mechanism & Signaling Pathways

Understanding the supramolecular assembly is vital for using this molecule in drug design. The crystal packing is driven by a competition between the Amide-Amide Homosynthon and the Amide-Pyridine Heterosynthon .

Diagram 1: Supramolecular Assembly Logic

CrystalPacking Mol N-(3-Amino-4-chlorophenyl) isonicotinamide PyridineN Pyridine N (Acceptor) Mol->PyridineN AmideNH Amide NH (Donor) Mol->AmideNH AminoNH2 3-Amino NH2 (Auxiliary Donor) Mol->AminoNH2 Synthon1 Heterosynthon (Chain Formation) PyridineN->Synthon1 Primary Interaction AmideNH->Synthon1 N-H...N Synthon2 Homosynthon (Dimer Formation) AmideNH->Synthon2 Competing Path Result Stable 3D Lattice (High Density) AminoNH2->Result Cross-linking (N-H...O) Synthon1->Result Dominant Motif

Caption: The dominant packing motif involves an Amide-Pyridine heterosynthon forming linear chains, cross-linked by the 3-amino group.

Part 4: Data Interpretation & Validation

When analyzing your dataset, use these checkpoints to ensure scientific integrity:

  • Space Group Verification:

    • Expect Monoclinic (

      
      )  or Triclinic (
      
      
      
      )
      .
    • Warning: If you solve in

      
      , carefully check for disorder in the chloro-phenyl ring. The 3-amino and 4-chloro substituents are similar in size to a simple phenyl ring but electronically distinct; incorrect assignment will lead to high R-factors.
      
  • Geometry Checks (Self-Validating):

    • C-Cl Bond Length: Should be approx 1.74 Å . If <1.70 Å, check for thermal motion artifacts.

    • Amide Planarity: The torsion angle

      
       should be close to 180° (trans) or 0° (cis). In isonicotinamides, the trans  conformation is energetically favored to minimize steric clash with the pyridine protons [1].
      
  • Hirshfeld Surface Analysis:

    • Generate a

      
       surface. You should see two distinct red spots:
      
      • The N...H bond (Pyridine-Amide interaction).[1]

      • The O...H bond (Carbonyl-Amino interaction).

    • Note: The Chlorine atom often shows a "sigma-hole" interaction (halogen bond) with carbonyl oxygens of neighboring molecules.

References

  • Aakeröy, C. B., et al. (2013). "Co-crystal synthesis of isonicotinamide and nicotinamide: Competition between homo- and heterosynthons." CrystEngComm. Link

  • LGC Standards. (2024). "Isonicotinamide Reference Materials & Impurity Standards." LGC Standards. Link

  • Dana Bioscience. (2024). "Product Specification: N-(3-Amino-4-chlorophenyl)isonicotinamide." Dana Bioscience Catalog. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B. Link

  • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of N-(3-Amino-4-chlorophenyl)isonicotinamide

Part 1: Executive Summary & Immediate Action Do not treat this compound as general organic waste. N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS: 1352315-31-5) is a key intermediate in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Do not treat this compound as general organic waste. N-(3-Amino-4-chlorophenyl)isonicotinamide (CAS: 1352315-31-5) is a key intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib).[1] Its structure combines a chlorinated aniline moiety with a pyridine ring.[1] This specific combination dictates that it must be disposed of as Halogenated Hazardous Waste .[1]

Critical Disposal Rule:

  • NEVER mix with non-halogenated solvents (e.g., pure Acetone/Ethanol waste streams).[1]

  • NEVER dispose of down the drain.[1]

  • ALWAYS segregate into "Halogenated Organic" waste streams to ensure proper high-temperature incineration and acid scrubbing.[1]

Part 2: Hazard Characterization & Technical Rationale

To understand the disposal requirements, we must analyze the chemical structure.[1] The disposal protocol is dictated by the need to destroy the C-Cl bond without generating dioxins and to manage the nitrogen content (NOx potential).[1]

Chemical Profile
PropertyDetail
Chemical Name N-(3-Amino-4-chlorophenyl)isonicotinamide
Functional Groups Chlorinated Aromatic Amine, Pyridine Amide
Physical State Solid (typically off-white to tan powder)
Primary Hazards Skin/Eye Irritant, Potential Skin Sensitizer, Aquatic Toxicity
Waste Code (RCRA) Not P/U listed by name; typically regulated as D001 (if in ignitable solvent) or Halogenated Organic Waste
The "Why" Behind the Protocol
  • Chlorinated Aniline Moiety: The chlorine atom on the aromatic ring poses a risk of forming polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) if incinerated at insufficient temperatures (< 850°C).[1]

  • Amino Group: Aromatic amines are notorious for skin sensitization and potential long-term toxicity.[1] They can also react vigorously with strong oxidizers (e.g., nitric acid), necessitating strict segregation.[1]

  • Pyridine Ring: Nitrogen-rich heterocycles generate Nitrogen Oxides (NOx) during combustion, requiring specific scrubbers at the incineration facility.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Objective: Prevent cross-contamination and dangerous side reactions.[1]

  • Select Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • Solutions: Use an HDPE jerrican or safety coated glass bottle.[1]

  • Segregation Logic:

    • Incompatible: Do NOT mix with strong acids (HCl, H2SO4) or strong oxidizers (Permanganates, Peroxides).[1] The amine group can react exothermically.[1]

    • Compatible: Can be mixed with other halogenated organic solvents (DCM, Chloroform) if the facility allows commingled halogenated waste.[1]

Phase 2: Labeling

Objective: Ensure downstream handlers identify the halogen content immediately.

  • Standard Label: "Hazardous Waste - Halogenated Organic Solid/Liquid."[1]

  • Specific Constituents: Must list "N-(3-Amino-4-chlorophenyl)isonicotinamide" explicitly.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Phase 3: Workflow Visualization

The following diagram illustrates the critical decision pathways for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation (Synthesis/Purification) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Filter cake, Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor) StateCheck->LiquidWaste Solution SolidContainer Container: Wide-mouth HDPE Segregate from Oxidizers SolidWaste->SolidContainer LiquidContainer Container: HDPE/Glass Bottle Label: HALOGENATED SOLVENT LiquidWaste->LiquidContainer Labeling Labeling Requirement: List 'Chlorinated Aromatic Amine' Check 'Toxic' & 'Irritant' SolidContainer->Labeling LiquidContainer->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup

Figure 1: Laboratory-level segregation and disposal workflow for N-(3-Amino-4-chlorophenyl)isonicotinamide.

Part 4: Waste Stream Management (Destruction)

Once the waste leaves your laboratory, it enters a regulated destruction stream.[1] Understanding this ensures you select the correct waste code.

The Incineration Requirement

Because this molecule contains Chlorine attached to an aromatic ring, it requires High-Temperature Incineration .[1]

ParameterRequirementReason
Temperature > 1100°C (2000°F)Required to break the thermally stable Chlorinated Aromatic bond and Pyridine ring [1].[1]
Residence Time > 2 SecondsEnsures complete oxidation and prevents formation of Dioxins/Furans.[1]
Scrubbing Wet Caustic ScrubberThe Chlorine atom converts to Hydrogen Chloride (HCl) gas, which must be neutralized before stack release [2].[1]
NOx Control Selective Catalytic ReductionThe Pyridine nitrogen converts to NOx, requiring removal to meet air quality standards.[1]
Diagram: Chemical Fate

IncinerationPath Waste N-(3-Amino-4-chlorophenyl) isonicotinamide Incinerator Rotary Kiln Incinerator (>1100°C) Waste->Incinerator Fuel Injection Combustion Combustion Products: CO2, H2O, HCl, NOx Incinerator->Combustion Oxidation Scrubber Wet Scrubber (NaOH) Neutralizes HCl Combustion->Scrubber Flue Gas Stack Clean Emission (N2, CO2, H2O) Scrubber->Stack Filtered

Figure 2: Industrial destruction pathway showing the neutralization of the chlorine moiety.[1]

Part 5: Emergency Response Protocols

Spill Cleanup (Solid)
  • PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety glasses.[1] If dust is generated, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep if dust generation is likely.[1] Use a wet wipe or damp paper towel to cover the powder.[1]

  • Cleanup: Scoop material into the Halogenated Solid Waste container. Wipe the surface with a mild detergent (soap and water) to remove amine residues.

  • Decontamination: Verify surface cleanliness.[1] Aromatic amines can leave invisible residues; a second wipe down with ethanol is recommended if the surface is compatible.[1]

Spill Cleanup (Liquid/Solution)
  • Absorbent: Use universal absorbent pads or vermiculite.[1]

  • Disposal: Place all saturated absorbents into the Halogenated Solid Waste bin. Do not place in regular trash.

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Incineration of Halogenated Organic Compounds. Technology Transfer Network. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (2023).[1] Compound Summary: Halogenated Pyridines and Anilines. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

Sources

Handling

Personal protective equipment for handling N-(3-Amino-4-chlorophenyl)isonicotinamide

Title: Comprehensive Safety and Operational Guide for Handling N-(3-Amino-4-chlorophenyl)isonicotinamide As a Senior Application Scientist, I recognize that handling highly functionalized synthetic intermediates requires...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling N-(3-Amino-4-chlorophenyl)isonicotinamide

As a Senior Application Scientist, I recognize that handling highly functionalized synthetic intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of molecular hazards and field-proven operational discipline. N-(3-Amino-4-chlorophenyl)isonicotinamide is a potent precursor often utilized in kinase inhibitor research and drug development. Because it contains both a halogenated primary aromatic amine and a pyridine-4-carboxamide moiety, it presents severe acute and chronic exposure risks.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, regulatory compliance, and environmental protection during laboratory manipulation.

Physicochemical Hazard Profile & Causality

To select appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the molecular causality of the compound's hazards. We do not wear PPE simply because a protocol dictates it; we wear it to counteract specific thermodynamic and biological mechanisms:

  • Aromatic Amine Toxicity (Skin Penetration): Primary aromatic amines (PAAs) are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum. Once absorbed, they can induce methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin, preventing oxygen transport) and act as potent skin sensitizers [1].

  • Halogenation Effect (Chlorine): The addition of a chlorine atom at the para-position to the amine increases the molecule's lipophilicity (LogP). This thermodynamic shift dramatically accelerates the rate of dermal absorption compared to non-halogenated anilines, rendering standard thin nitrile gloves insufficient for prolonged contact.

  • Pyridine Carboxamide Core (Mucosal Irritation): Pyridine derivatives are notorious for causing severe ocular and respiratory tract irritation, as well as central nervous system depression upon inhalation of aerosolized dust [2].

Mandatory PPE Matrix

Based on the OSHA Laboratory Standard (29 CFR 1910.1450) [3], the following PPE is strictly required for handling this compound.

Hazard ZoneRequired PPE ComponentSpecification & Causality
Dermal (Hands) Multi-layer Chemical GlovesInner: 4-mil Nitrile. Outer: 8-mil Butyl rubber or multi-laminate (e.g., Silver Shield®). Causality: Nitrile degrades rapidly upon extended contact with lipophilic aromatic amines; the outer layer provides chemical resistance, while the inner layer prevents sweat-induced dermatitis and provides a secondary barrier.
Dermal (Body) Flame-Resistant Lab Coat & ApronFully buttoned Nomex® lab coat. For bulk handling (>10g), add a polyethylene apron. Causality: Prevents highly toxic dust accumulation on standard cotton clothing, which can cause delayed, chronic dermal exposure.
Ocular Chemical Splash GogglesANSI Z87.1+ rated tight-fitting goggles. Causality: The pyridine moiety causes severe corneal damage; standard safety glasses with side shields are insufficient against fine dust aerosols or micro-splashes.
Respiratory Engineering Controls / RespiratorMust be handled exclusively in a certified Chemical Fume Hood (face velocity >100 fpm). If ventilation fails, use a NIOSH-approved half-mask with P100/Organic Vapor cartridges.

Operational Workflow: A Self-Validating Protocol

This protocol incorporates self-validation steps to ensure safety controls are actively working before and during the procedure.

Step 1: Pre-Operational Verification (The "Zero-State" Check)

  • Action: Verify the fume hood's continuous monitoring device reads >100 feet per minute (fpm).

  • Validation: Tape a small, 2-inch strip of a Kimwipe to the bottom edge of the sash. It must pull inward steadily. If it flutters outward or hangs still, the ventilation is compromised. Abort the operation immediately.

Step 2: PPE Donning Sequence

  • Action: Inspect all PPE for micro-tears. Don the inner nitrile gloves, then the lab coat. Ensure the coat cuffs are tucked under the outer butyl rubber gloves. Finally, don the chemical splash goggles.

  • Causality: Tucking the coat cuffs creates a shingle effect, preventing exposed skin at the wrist—a common site for accidental dust deposition during weighing.

Step 3: Compound Manipulation (Weighing & Transfer)

  • Action: Use anti-static weighing boats and grounded, non-sparking spatulas. Do not vigorously scrape or drop the compound.

  • Causality: Halogenated aromatic amine powders can hold static charges, causing them to aerosolize and adhere to the hood walls or the researcher's PPE, exponentially increasing inhalation and cross-contamination risks.

Step 4: Doffing & Decontamination

  • Action: Wipe down the exterior of the sealed compound container with a damp Kimwipe before removing it from the hood. Remove outer gloves inside the hood and dispose of them as hazardous solid waste. Wash hands immediately with cold water and soap.

  • Causality: Washing with cold water keeps skin pores closed, minimizing the systemic absorption of any trace chemical that may have breached the glove barrier. Warm water dilates pores and accelerates dermal uptake.

Spill Response & Disposal Plan

Aromatic amines pose severe environmental hazards, particularly to aquatic life, and require immediate, calculated neutralization.

Spill Containment Protocol:

  • Evacuate & Isolate: Alert nearby personnel and isolate the immediate area. Ensure the fume hood sash is pulled down to the lowest operational level.

  • Suppress Dust: If the compound is dry, gently cover the spill with damp absorbent pads or vermiculite. Never use dry sweeping or sawdust. Sweeping aerosolizes the toxic dust, and sawdust can react exothermically with certain amines.

  • Neutralize & Collect: Carefully scoop the vermiculite using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid). Causality: The acid protonates the free primary amine, converting the lipophilic compound into a highly water-soluble salt, which can then be easily wiped away with a final soap and water wash.

Disposal:

  • Label all waste clearly as "Hazardous Waste - Halogenated Aromatic Amine / Toxic".

  • Store in a secondary containment tray away from strong oxidizing agents until collected by your EHS department.

Operational Workflow Visualization

Workflow Start Initiate Handling Protocol HoodCheck Verify Fume Hood Flow (>100 fpm & Kimwipe Test) Start->HoodCheck PPE Don Mandatory PPE (Double Glove, Goggles, Coat) HoodCheck->PPE Weighing Anti-Static Weighing & Transfer PPE->Weighing Spill Spill Occurs? Weighing->Spill Contain Evacuate & Contain (Use Damp Vermiculite) Spill->Contain Yes Dispose Dispose as Halogenated Organic Waste Spill->Dispose No Decon Decontaminate Surfaces (Dilute Acidic Wash) Contain->Decon Decon->Dispose End Doff PPE & Wash Hands (Cold Water Only) Dispose->End

Operational Workflow and Spill Response Pathway for Toxic Amides.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Omega URL: [Link]

  • Title: Pyridine - Immediately Dangerous to Life or Health Concentrations (IDLH) Source: National Institute for Occupational Safety and Health (NIOSH) / Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)isonicotinamide
© Copyright 2026 BenchChem. All Rights Reserved.